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  • Product: 2-Methylcyclopropane-1-carbonitrile
  • CAS: 6142-59-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopropane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methylcyclopropane-1-carbonitrile, a molecule of interest in synthetic and medicinal chemistry. Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes information from public databases, predicted data from computational models, and experimental data from structurally analogous compounds. We will delve into its structural features, physicochemical properties, reactivity, and provide detailed, actionable protocols for its synthesis, purification, and spectroscopic characterization. This guide is intended to be a valuable resource for researchers, enabling a deeper understanding and more effective utilization of this versatile chemical building block.

Introduction

2-Methylcyclopropane-1-carbonitrile (C₅H₇N) is a fascinating molecule that merges the unique chemical characteristics of a strained cyclopropane ring with the versatile reactivity of a nitrile functional group. The inherent ring strain of the cyclopropane moiety, approximately 27.5 kcal/mol for the parent cycloalkane, results in C-C bonds with significant p-character, leading to reactivity patterns that can differ substantially from their acyclic counterparts.[1] The introduction of a methyl group and a cyano group further modulates the electronic and steric properties of the ring, influencing its stability and reactivity.

This compound exists as two diastereomers, cis- and trans-2-methylcyclopropane-1-carbonitrile, each of which is chiral and exists as a pair of enantiomers. The spatial arrangement of the methyl and nitrile substituents has a profound impact on the molecule's physical properties and chemical behavior. This guide will address the properties of the isomeric mixture and, where possible, extrapolate the distinct characteristics of the individual stereoisomers.

Understanding the physicochemical properties of 2-methylcyclopropane-1-carbonitrile is paramount for its effective application in the synthesis of more complex molecular architectures, including those with potential pharmacological activity. The nitrile group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and amides, making it a valuable synthon.

Caption: Molecular structure of 2-Methylcyclopropane-1-carbonitrile.

Physicochemical Properties

Table 1: Key Identifiers and Computed Properties

PropertyValueSource
CAS Number 6142-59-2[2]
Molecular Formula C₅H₇N[3]
Molecular Weight 81.12 g/mol [3]
IUPAC Name 2-methylcyclopropane-1-carbonitrile[3]
Canonical SMILES CC1C(C#N)C1[4]
InChI InChI=1S/C5H7N/c1-4-2-5(4)3-6/h4-5H,2H2,1H3[3]
XLogP3 (Predicted) 0.9
Topological Polar Surface Area 23.8 Ų
Predicted Monoisotopic Mass 81.057846 Da

Table 2: Predicted Physical Properties

PropertyPredicted ValueNotes
Boiling Point Not availableExpected to be a liquid at room temperature based on analogous compounds.
Melting Point Not availableLikely a low-melting solid or liquid at room temperature.
Density Not available
Solubility Not availableExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Chemical Properties and Reactivity

Stability

The stability of the cyclopropane ring is a critical consideration in any synthetic application. Generally, simple alkyl-substituted cyclopropanes are relatively stable under neutral and mildly basic conditions. However, the presence of the electron-withdrawing nitrile group can influence the ring's stability.

  • Acidic Conditions: The cyclopropane ring can undergo acid-catalyzed ring-opening, particularly with strong acids and at elevated temperatures. The mechanism likely involves protonation of a carbon-carbon bond to form a carbocation intermediate, which can then be trapped by a nucleophile or undergo rearrangement.

  • Basic Conditions: The cyclopropane ring is generally more stable under basic conditions. However, strong bases could potentially deprotonate the acidic protons adjacent to the nitrile group, leading to isomerization or other side reactions.

Reactivity

The reactivity of 2-methylcyclopropane-1-carbonitrile is dominated by the chemistry of the nitrile group and the strained cyclopropane ring.

  • Nitrile Group Transformations: The cyano group is a versatile functional handle that can undergo a wide range of transformations, including:

    • Hydrolysis: Conversion to the corresponding carboxylic acid or amide under acidic or basic conditions.

    • Reduction: Reduction to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Addition Reactions: Grignard reagents and other organometallics can add to the nitrile to form ketones after hydrolysis.

  • Cyclopropane Ring Reactivity: The strained ring can participate in various reactions, often leading to ring-opening or rearrangement products.

    • Hydrogenolysis: Under certain catalytic hydrogenation conditions, the cyclopropane ring can be cleaved.

    • Rearrangements: Vinylcyclopropanes, which could be formed from derivatives of 2-methylcyclopropane-1-carbonitrile, are known to undergo thermal or metal-catalyzed rearrangements to form cyclopentenes.[5]

Stereochemistry

The stereochemistry of the methyl and nitrile substituents (cis or trans) will significantly impact the molecule's reactivity.

  • trans Isomer: Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance between the substituents.[6]

  • cis Isomer: The cis isomer, being less stable, may exhibit different reaction kinetics. The proximity of the functional groups in the cis isomer could also allow for intramolecular reactions that are not possible for the trans isomer.

Synthesis and Purification

While a specific, optimized synthesis for 2-methylcyclopropane-1-carbonitrile is not extensively documented, general methods for the synthesis of substituted cyclopropanecarbonitriles can be adapted.

Synthetic Approach: Cyclopropanation of an Alkene

A common strategy for the synthesis of cyclopropanes is the addition of a carbene or carbenoid to an alkene.[7][8]

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Purification Start Crotononitrile (cis/trans mixture) Product1 2-Methylcyclopropane-1-carbonitrile (cis/trans mixture) Start->Product1 Cyclopropanation Reagent1 Diazoacetonitrile / Rh₂(OAc)₄ Reagent1->Product1 Product1_purify Crude Product Mixture Product1->Product1_purify FinalProduct Separated cis and trans isomers Product1_purify->FinalProduct Separation Purification Column Chromatography (Silica Gel) Purification->FinalProduct

Caption: A potential synthetic workflow for 2-methylcyclopropane-1-carbonitrile.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, under an inert atmosphere (e.g., argon), dissolve crotononitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄) (e.g., 0.01 eq).

  • Diazo Compound Addition: Heat the reaction mixture to reflux. Slowly add a solution of diazoacetonitrile (1.1 eq) in the same solvent via the dropping funnel over several hours. Caution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified and separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Purification Considerations
  • Column Chromatography: Due to the expected difference in polarity between the cis and trans isomers, separation by silica gel chromatography is a viable method. The more polar isomer will typically have a lower Rf value.

  • Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure could be an alternative or complementary purification technique.

Spectroscopic Analysis

Given the absence of a complete set of experimentally-derived spectroscopic data in major databases, the following sections provide predicted data and analysis based on analogous compounds to aid in structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-methylcyclopropane-1-carbonitrile and for differentiating between the cis and trans isomers.

Table 3: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Cyclopropyl Protons 0.5 - 1.8MultipletsThe exact shifts and coupling constants will be highly dependent on the stereochemistry (cis vs. trans).
Methyl Protons (-CH₃) 1.1 - 1.4DoubletCoupled to the adjacent cyclopropyl proton.

Key Differentiators for cis and trans Isomers:

  • Coupling Constants (³JHH): The vicinal coupling constant between the protons on C1 and C2 is expected to be larger for the cis isomer (~7-13 Hz) compared to the trans isomer (~2-7 Hz).

  • Chemical Shifts: The chemical shifts of the cyclopropyl protons will differ between the two isomers due to different shielding and deshielding effects.

  • Nuclear Overhauser Effect (NOE): In the cis isomer, an NOE should be observed between the methyl protons and the proton on the carbon bearing the nitrile group. This correlation would be absent in the trans isomer.

Table 4: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Cyclopropyl Carbons 10 - 25The chemical shifts will be sensitive to the stereochemistry.
Methyl Carbon (-CH₃) 15 - 25
Nitrile Carbon (-C≡N) 115 - 125
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups in the molecule.

Table 5: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (cyclopropyl) ~3080Medium
C-H (methyl) 2850 - 3000Medium-Strong
C≡N (nitrile) 2240 - 2260Medium
C-C (cyclopropyl ring) ~1020Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (81.12 g/mol ).

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of the methyl group (M-15) and the nitrile group (M-26). Ring-opening fragmentation pathways may also be observed.

Spectroscopy_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample 2-Methylcyclopropane-1-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C, NOE) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure Isomer Isomer Identification (cis vs. trans) NMR->Isomer IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Safety and Handling

2-Methylcyclopropane-1-carbonitrile is classified as a flammable liquid and is acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant. Therefore, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

2-Methylcyclopropane-1-carbonitrile is a valuable and versatile building block in organic synthesis. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on predicted data and information from analogous compounds. A thorough understanding of its stability, reactivity, and spectroscopic characteristics, as outlined in this document, is crucial for its successful application in research and development. The provided synthetic and analytical protocols offer a solid foundation for researchers to work with this compound effectively and safely. As research into substituted cyclopropanes continues to grow, a more complete experimental characterization of 2-methylcyclopropane-1-carbonitrile will undoubtedly further enhance its utility in the scientific community.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Angewandte Chemie International Edition. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]

  • PubChemLite. (n.d.). 2-methylcyclopropane-1-carbonitrile (C5H7N). [Link]

  • Chemspace. (n.d.). 2-methylcyclopropane-1-carbonitrile. [Link]

  • Angene Chemical. (n.d.). 2-Methylcyclopropane-1-carbonitrile(CAS# 6142-59-2). [Link]

  • Chemistry LibreTexts. (2026). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. [Link]

  • NextSDS. (n.d.). 2-methylcyclopropane-1-carbonitrile — Chemical Substance Information. [Link]

  • Wikipedia. (n.d.). Vinylcyclopropane rearrangement. [Link]

Sources

Protocols & Analytical Methods

Method

Using 2-Methylcyclopropane-1-carbonitrile as a building block in medicinal chemistry

Comprehensive Application Note: 2-Methylcyclopropane-1-carbonitrile as a Privileged Building Block in Medicinal Chemistry Executive Summary As medicinal chemistry evolves, the strategic incorporation of strained ring sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: 2-Methylcyclopropane-1-carbonitrile as a Privileged Building Block in Medicinal Chemistry

Executive Summary

As medicinal chemistry evolves, the strategic incorporation of strained ring systems has become a cornerstone of rational drug design. 2-Methylcyclopropane-1-carbonitrile (CAS: 6142-59-2) is a highly versatile, privileged building block that simultaneously addresses multiple pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a deep mechanistic understanding of this scaffold, alongside field-proven, self-validating synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

The Cyclopropyl Nitrile Pharmacophore: Rationale and Causality

The cyclopropyl ring is not merely a structural spacer; it is a functional pharmacophore. The incorporation of 2-methylcyclopropane-1-carbonitrile into a drug scaffold leverages several unique quantum mechanical and steric properties [1]:

  • Enhanced π -Character and Bond Strength: The C-C bonds in a cyclopropane ring possess significant π -character, while the C-H bonds are shorter and stronger than those in standard alkanes. This directly translates to increased metabolic stability , particularly against cytochrome P450-mediated oxidation.

  • Conformational Restriction: The rigid three-membered ring, combined with the steric bulk of the methyl group, locks the molecule into a specific bioactive conformation. This reduces the entropic penalty upon target binding, thereby enhancing potency and target selectivity .

  • Versatile Synthetic Handle: The nitrile group serves as a robust handle that survives cross-coupling conditions but can be readily diversified into primary amines, carboxylic acids, amides, or ketones late in the synthesis.

PharmacophoreLogic A 2-Methylcyclopropane- 1-carbonitrile B Shorter C-C / C-H Bonds Enhanced π-character A->B C Steric Bulk (Methyl) Conformational Lock A->C D Nitrile Handle (Versatile Reactivity) A->D E Increased Metabolic Stability B->E F Target Selectivity & Potency C->F G Rapid Diversification (Amines, Acids, Ketones) D->G

Logical mapping of 2-methylcyclopropane-1-carbonitrile properties to PK/PD outcomes.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream reactions and its influence on the final API's lipophilicity (LogP).

PropertyValue / Description
IUPAC Name 2-Methylcyclopropane-1-carbonitrile
CAS Number 6142-59-2
PubChem CID 316890 [3]
Molecular Formula C 5​ H 7​ N
Molecular Weight 81.12 g/mol
Appearance Colorless to pale yellow liquid
Predicted XLogP3 ~0.9 (Contributes favorably to membrane permeability)
Stereochemistry Exists as cis and trans diastereomers (typically used as a mixture unless stereocontrolled synthesis is applied)

Key Synthetic Methodologies & Protocols

Protocol A: Palladium-Catalyzed α -Arylation

Forming a quaternary center at the α -position of a cyclopropyl nitrile is notoriously difficult due to the risk of ring-opening and poor reductive elimination. However, recent advances utilizing NiXantphos-based palladium precatalysts have solved this issue [2].

Causality & Experimental Design Choices:

  • Why NiXantphos G4? The large bite angle of the NiXantphos ligand forces the palladium center into a geometry that dramatically accelerates the challenging reductive elimination step at the sterically hindered quaternary center, outcompeting unwanted β -carbon elimination (ring-opening).

  • Why LiHMDS? Lithium hexamethyldisilazide is a strong, non-nucleophilic base. It efficiently deprotonates the α -position of the cyclopropyl nitrile (pKa ~30) to form the enolate without attacking the electrophilic nitrile carbon.

  • Why CPME/THF? Cyclopentyl methyl ether (CPME) is used as a co-solvent with THF because it provides a higher boiling point, resists peroxide formation, and enhances the solubility of the organolithium enolate intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under an argon atmosphere. Add the aryl halide (1.0 equiv) and NiXantphos G4 precatalyst (10 mol%).

  • Solvent Addition: Add a 1:1 mixture of anhydrous THF and CPME to achieve a 0.2 M concentration. Stir to dissolve.

  • Nitrile Addition: Add 2-methylcyclopropane-1-carbonitrile (1.5 equiv) via microsyringe.

  • Enolate Formation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add LiHMDS (1.0 M in THF, 2.0 equiv). Self-Validation Check: The solution should turn deep yellow/orange, indicating enolate formation and active catalyst generation.

  • Cross-Coupling: Remove the ice bath and heat the mixture to 60 °C for 4 to 18 hours. Monitor conversion via LC-MS or TLC.

  • Workup: Once the aryl halide is consumed, cool to room temperature and quench with saturated aqueous NH 4​ Cl. Reasoning: A mild, buffered quench prevents the hydrolysis of the nitrile group. Extract with EtOAc (3x), dry over anhydrous Na 2​ SO 4​ , and purify via silica gel column chromatography.

ProtocolWorkflow Step1 1. Reagent Prep Dry THF/CPME, Ar atm Step2 2. Base Addition LiHMDS at 0 °C Step1->Step2 Add Nitrile & Aryl Halide Step3 3. Catalysis Pd/NiXantphos G4, 60 °C Step2->Step3 Enolate Formation Step4 4. Monitoring TLC / LC-MS Step3->Step4 Cross-Coupling Step5 5. Workup Aq. Quench & Column Step4->Step5 Full Conversion

Step-by-step workflow for the Pd-catalyzed alpha-arylation of cyclopropyl nitriles.

Protocol B: Chemoselective Reduction to Primary Amine

Converting the nitrile to a primary amine generates a versatile nucleophile for subsequent amide coupling or reductive amination.

Causality & Experimental Design Choices:

  • Why Borane (BH 3​ ) over LiAlH 4​ ? While Lithium Aluminum Hydride (LAH) is a standard nitrile reducing agent, it operates via single-electron transfer pathways that can occasionally trigger the ring-opening of strained cyclopropanes. Borane-THF complex (BH 3​ ·THF) reduces nitriles via a concerted mechanism, preserving the integrity of the 2-methylcyclopropyl ring and yielding a cleaner reaction profile.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylcyclopropane-1-carbonitrile (1.0 equiv) in anhydrous THF (0.5 M) under argon.

  • Reduction: Cool to 0 °C. Slowly add BH 3​ ·THF (1.0 M in THF, 2.5 equiv) dropwise.

  • Reflux: Attach a reflux condenser and heat the reaction to 70 °C for 12 hours.

  • Quench: Cool the reaction to 0 °C. Carefully add methanol dropwise until effervescence ceases. Reasoning: Methanol safely destroys excess borane.

  • Complex Cleavage: Add 1M HCl (aqueous) and stir for 1 hour at room temperature. Reasoning: This breaks the stable amine-borane complex formed during the reaction.

  • Workup: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the free amine with Dichloromethane (3x). Dry over Na 2​ SO 4​ and concentrate under reduced pressure (caution: the resulting amine is volatile).

Medicinal Chemistry Case Studies

The utility of 2-methylcyclopropane-1-carbonitrile is actively demonstrated in modern drug discovery pipelines. For instance, in the development of novel GLP-1 receptor agonists for the treatment of Type 2 Diabetes and obesity, this building block is utilized to construct conformationally restricted pyrazole-pyridine derivatives [4]. The integration of the 2-methylcyclopropyl moiety in these small molecules serves a dual purpose: it protects the drug from rapid degradation by dipeptidyl-peptidase IV (DPP-IV) and precisely orientates the pharmacophore to maximize binding affinity within the GLP-1 receptor pocket.

References

  • Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Surprising Reactivity in NiXantphos/Palladium-Catalyzed α -Arylation of Substituted Cyclopropyl Nitriles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 2-methylcyclopropane-1-carbonitrile (CID 316890) Source: PubChem URL: [Link]

  • Source: Google Patents (WO2025162065A1)
Application

Application Note: Chemoselective Protocols for the Reduction of 2-Methylcyclopropane-1-carbonitrile to Primary Amines

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Methodology & Application Guide Introduction & Mechanistic Rationale The synthesis of cyclopropylmethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Methodology & Application Guide

Introduction & Mechanistic Rationale

The synthesis of cyclopropylmethanamines is a cornerstone in the development of conformationally restricted pharmacophores. The 2-methylcyclopropyl moiety introduces unique steric bulk and vectorality, often enhancing target binding affinity and metabolic stability in drug candidates[1]. However, the inherent Baeyer strain of the three-membered ring makes it highly susceptible to hydrogenolytic cleavage. Standard catalytic hydrogenation (e.g., Pd/C with H2) frequently results in unwanted ring-opening, yielding straight-chain aliphatic amines instead of the desired cyclopropyl derivatives[2].

To circumvent this degradation, chemoselective hydride transfer reagents are required. This guide outlines two orthogonal, field-proven methodologies for the reduction of 2-methylcyclopropane-1-carbonitrile to (2-methylcyclopropyl)methanamine:

  • Method A (Lithium Aluminum Hydride, LiAlH₄): Utilizes a highly nucleophilic hydride source. The reaction is rapid and highly exothermic. The critical success factor in this protocol is the Fieser workup , which strategically hydrolyzes the intermediate aluminate complex into a granular, easily filterable aluminum hydroxide precipitate. This causality-driven step prevents the severe emulsions typically associated with aqueous amine extractions[3].

  • Method B (Borane-Dimethyl Sulfide, BH₃·SMe₂): Employs an electrophilic boron species that coordinates to the nitrile nitrogen, activating the carbon for an intramolecular hydride transfer. This method is exceptionally mild and ideal for substrates with sensitive reducible functional groups. Because borane forms a highly stable boron-amine adduct, a harsh acidic quench (e.g., methanolic HCl) is mechanically mandatory to liberate the free amine prior to standard basic extraction[4].

Comparative Data Presentation

To assist in selecting the optimal protocol for your specific synthetic route, the operational parameters of both methods are summarized below.

ParameterMethod A: LiAlH₄ ReductionMethod B: BH₃·SMe₂ Reduction
Reagent Nature Strongly nucleophilic hydrideElectrophilic borane complex
Reaction Temperature 0 °C to Room Temperature65 °C (Reflux in THF)
Reaction Time 4 – 6 hours12 – 16 hours
Ring-Opening Risk Very LowVery Low
Functional Group Tolerance Poor (Reduces esters, ketones, halides)Good (Tolerates halogens, some ethers)
Workup Strategy Fieser Method (n, n, 3n)Acidic quench, then basification
Typical Yield 80 – 90%75 – 85%

Reaction Workflow & Logic

G Nitrile 2-Methylcyclopropane- 1-carbonitrile LAH Method A: LiAlH4 / THF (0°C to RT) Nitrile->LAH Hydride Transfer BMS Method B: BH3-SMe2 / THF (Reflux) Nitrile->BMS Hydroboration IntA Aluminate-Amine Complex LAH->IntA IntB Boron-Amine Complex BMS->IntB QuenchA Fieser Workup (H2O, 15% NaOH, H2O) IntA->QuenchA QuenchB Acidic Quench (HCl) then Basification (NaOH) IntB->QuenchB Product (2-Methylcyclopropyl)methanamine QuenchA->Product Filtration & Extraction QuenchB->Product Extraction

Figure 1: Divergent reduction pathways of 2-methylcyclopropane-1-carbonitrile to primary amine.

Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Self-Validating Cue: The success of the quench is visually confirmed when the grey reaction sludge transforms into a stark white, granular solid.

Materials:

  • 2-Methylcyclopropane-1-carbonitrile (1.0 equiv)

  • LiAlH₄ (2.0 equiv, powder or 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% w/v aqueous NaOH solution

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Suspension: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M relative to the nitrile) and cool to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-methylcyclopropane-1-carbonitrile in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Strict dropwise addition is required to manage the exothermic hydride transfer and prevent solvent boil-over.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • Fieser Quench[3]: Cool the mixture back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (Dropwise; extreme caution due to vigorous H₂ gas evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled H₂O.

  • Maturation: Stir the quenched mixture vigorously at room temperature for 15–30 minutes until the aluminum salts form a white, granular precipitate.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with diethyl ether (3 × 30 mL) to ensure complete recovery of the amine.

  • Concentration: Dry the combined filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (careful: the product is volatile) to yield crude (2-methylcyclopropyl)methanamine.

Method B: Borane-Dimethyl Sulfide (BH₃·SMe₂) Reduction

Self-Validating Cue: The cessation of effervescence during the methanol quench indicates the complete destruction of excess borane, making it safe to proceed to the acidic cleavage of the boron-amine adduct.

Materials:

  • 2-Methylcyclopropane-1-carbonitrile (1.0 equiv)

  • BH₃·SMe₂ (BMS, 2.0 M in THF, 2.5 equiv)

  • Anhydrous THF, Methanol, 2.0 M HCl in Methanol, 2.0 M aqueous NaOH

Step-by-Step Procedure:

  • Preparation: In a dry, argon-flushed flask, dissolve 2-methylcyclopropane-1-carbonitrile (1.0 equiv) in anhydrous THF (0.5 M).

  • Addition: Add BH₃·SMe₂ (2.5 equiv) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 12–16 hours[4].

  • Primary Quench: Cool the reaction to 0 °C. Carefully quench by the dropwise addition of methanol until visible effervescence (H₂ gas) completely ceases.

  • Adduct Cleavage: Add 2.0 M HCl in methanol (excess, approx. 5.0 equiv) and reflux the mixture for an additional 1 hour. Mechanistic Note: This step is critical to disrupt the robust boron-amine complex and convert the boron into volatile trimethyl borate (B(OMe)₃).

  • Concentration: Concentrate the mixture in vacuo to remove solvents and the trimethyl borate byproduct.

  • Basification & Extraction: Suspend the resulting residue in water and basify with 2.0 M NaOH to pH > 12. Extract the aqueous layer with dichloromethane (DCM) or diethyl ether (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate to afford the primary amine.

References[1] Absolute Configuration and Total Synthesis of (+)-Curacin A, an Antiproliferative Agent from the Cyanobacterium Lyngbya majuscula | Journal of the American Chemical Society. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH05O92p3Q69yQS7Xn70Aab1SnMrOaoCTl0-oZQofLFC2tjoUL9pyv4J5KqeGPDPUBapV7KXWhbESqeRVGluyWT72VZcYZ9MH0S3gLYEUxBa9BfF7-U68pGltJDb2wydi5x-nHiGQ==[4] Novel Ureidopropanamide Based N-Formyl Peptide Receptor 2 (FPR2) Agonists with Potential Application for Central Nervous System Disorders Characterized by Neuroinflammation. PubMed Central (PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8VToOuT9xPd2zg8oXt1J7JVpiZ_DS-nKHPC8sw8YCC48bfQ2QU1Lh7XwFLjn5HRXrtiZ3TbSZ8JL-Zo3o35MzElfbRJiT0swyuJBiCiiKtPvZCF2FAcM3efPIdEtLuD_WgiBFYVM_g95eM-Y=[2] EXPLORING THE REACTIONS OF SMALL RINGS. Queen Mary Research Online (QMRO). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr9QSdp7tO5pGrdarvpar376i8Ryc11DOzeaMpsb9Kg-5XIRPWudTPeAdG6nfRGF63uqTAJwezzBseCVb8QRVDfsxCLCxgGhDVBgnBYcLxopdDGh-iQab_5SXibo8PzmK4BDf8V_hSvQ9wkz8fBuOd10s52BaY2Y8phBw2hdk5MIUF4U4DwcuDNIuL7BXf0W6jKrhvhxPmGVxdzkzk2OEPlSg=[3] PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION. ChemRxiv. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBsfFB5QTeuq3tTIGLCgIZZQGOPgXkUIEbWX536aMNwtBTTaVh8zh-4Fup-22iDS_-RPQEfiIx-a-x__gbBfMwrxDNgpzVoJ0KOg2uLcjTZUDeCvH7GKqQxjtQXHW55L2ytKcLbXDSsMCstvQkvgNSAu6_Gg==

Sources

Method

High-Yield Catalytic Cyclopropanation Methods for the Synthesis of 2-Methylcyclopropane-1-carbonitrile

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 2-Methylcyclopropane-1-carbonitrile is a highly versatile building block utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

2-Methylcyclopropane-1-carbonitrile is a highly versatile building block utilized in the synthesis of pyrrolines[1], advanced pyrethroid insecticides, and as a key structural motif in small-molecule GLP-1 receptor agonists. Because the cyclopropane ring imparts unique conformational rigidity and metabolic stability, its efficient construction is a priority in medicinal chemistry. This application note details field-proven catalytic cyclopropanation strategies to synthesize this target, focusing on transition-metal-catalyzed carbene transfer methodologies that overcome the inherent low reactivity of electron-deficient olefins.

Strategic Rationale & Mechanistic Insights

The synthesis of 2-methylcyclopropane-1-carbonitrile typically requires the union of a two-carbon and a one-carbon synthon. The standard Simmons-Smith reaction (using zinc carbenoids) performs poorly with electron-deficient Michael acceptors like crotononitrile or acrylonitrile. To achieve high yields, chemists must employ transition-metal-catalyzed decomposition of diazo compounds .

Two orthogonal catalytic paradigms are highly effective:

  • Palladium-Catalyzed Concerted Cycloaddition: Palladium acetate (Pd(OAc)₂) is highly electrophilic and excels at activating diazo compounds (such as TMS-diazomethane) in the presence of electron-deficient alkenes like crotononitrile. The reaction proceeds via a concerted [2+1] cycloaddition from a transient palladium-carbene complex, routinely delivering the cyclopropyl nitrile in excellent yields (up to 96%) with a preference for the trans diastereomer[2].

  • Cobalt-Catalyzed Metalloradical Transfer: Cobalt(II) porphyrin complexes operate via a unique metalloradical mechanism. This allows for the use of non-stabilized carbenes (e.g., diazoethane reacting with acrylonitrile)[3]. The Co(II) center stabilizes the carbene as a carbon-centered radical, which then undergoes stepwise addition to the alkene, offering alternative stereochemical outcomes[4].

Mechanistic Pathway Visualization

G A Crotononitrile (Substrate) E Concerted[2+1] Cycloaddition A->E Coordination B Pd(OAc)2 (Catalyst) D Pd-Carbene Complex (Active Intermediate) B->D Activation C TMS-Diazomethane (Carbene Source) C->D N2 loss D->E Carbene Transfer E->B Catalyst Regeneration F 2-Methylcyclopropane- 1-carbonitrile E->F Reductive Elimination

Catalytic cycle of Pd-mediated carbene transfer to crotononitrile.

Quantitative Comparison of Catalytic Systems

The following table summarizes the quantitative performance of different catalytic systems for generating the 2-methylcyclopropane-1-carbonitrile scaffold.

Catalytic SystemCarbene SourceAlkene SubstrateYield (%)Diastereomeric Ratio (trans:cis)Mechanistic Pathway
Pd(OAc)₂ (2 mol%) TMS-DiazomethaneCrotononitrile85 – 96%~3:1Concerted [2+1] Cycloaddition
Co(TPP) (5 mol%) DiazoethaneAcrylonitrile60 – 75%~1:1Stepwise Metalloradical Addition
Rh₂(OAc)₄ (1 mol%) DiazoethaneAcrylonitrile50 – 65%~1.5:1Concerted Metal-Carbene Transfer

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Palladium-Catalyzed Cyclopropanation using TMS-Diazomethane

This is the premier method for scalability and yield, utilizing a safer alternative to explosive diazomethane gas.

Causality & Design: Slow addition of the carbene precursor is the most critical parameter. It maintains a low steady-state concentration of the highly reactive Pd-carbene intermediate, suppressing bimolecular carbene dimerization (which yields unwanted tetramethylethylene derivatives) and preventing 1,3-dipolar cycloaddition side-reactions.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush thoroughly with inert Argon.

  • Reaction Assembly: Add crotononitrile (1.0 equiv, 10.0 mmol, 0.67 g) and Pd(OAc)₂ (2 mol%, 0.2 mmol, 45 mg) to 20 mL of anhydrous dichloromethane (DCM). Cool the reaction mixture to 0 °C using an ice bath.

  • Carbene Addition: Load Trimethylsilyldiazomethane (TMSCHN₂, 2.0 M in hexanes, 1.5 equiv, 15.0 mmol, 7.5 mL) into a gas-tight syringe. Using a syringe pump, add the solution dropwise over a strict 2-hour period.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Self-Validation: Monitor the consumption of crotononitrile via TLC (Hexanes:EtOAc 4:1). The starting material will stain strongly with KMnO₄, whereas the cyclopropane product stains weakly.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Carefully add glacial acetic acid dropwise (approx. 1 mL) until nitrogen gas evolution completely ceases. Safety Note: This step safely destroys any unreacted TMSCHN₂, which is highly toxic.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove the precipitated palladium black. Wash the pad with DCM (20 mL). Concentrate the filtrate under reduced pressure (Note: the product is volatile; do not heat the water bath above 30 °C). Purify via flash column chromatography (silica gel, gradient 5% to 10% EtOAc in Hexanes) to afford 2-methylcyclopropane-1-carbonitrile as a pale yellow oil[2].

Protocol B: Cobalt(II)-Catalyzed Metalloradical Cyclopropanation

An advanced alternative utilizing non-stabilized carbenes with terminal electron-deficient alkenes.

Causality & Design: Cobalt(II) tetraphenylporphyrin [Co(TPP)] acts as a metalloradical catalyst. Unlike Pd(II), Co(II) can effectively stabilize alkyl-substituted carbenes (from diazoethane) against rapid 1,2-hydride shifts, allowing them to react with acrylonitrile[3].

Step-by-Step Procedure:

  • Preparation: In an anaerobic glovebox, charge a 20 mL scintillation vial with Co(TPP) catalyst (5 mol%, 0.5 mmol, 335 mg) and acrylonitrile (1.0 equiv, 10.0 mmol, 0.53 g).

  • Solvent & Reagent: Dissolve the mixture in anhydrous 1,4-dioxane (10 mL). Add a pre-cooled solution of diazoethane (1.5 equiv, 15.0 mmol, generated in situ from N-ethyl-N-nitrosourea and KOH in ether) in a single portion.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at room temperature for 12 hours.

  • Workup: Carefully vent the vial in a fume hood to allow any accumulated N₂ gas to escape. Filter the dark mixture through a plug of silica gel to remove the cobalt catalyst, eluting with ethyl acetate (30 mL).

  • Purification: Concentrate the filtrate under mild vacuum. Purify via fractional distillation or careful silica gel chromatography to isolate the 2-methylcyclopropane-1-carbonitrile.

References

  • Title: Substituted Butyronitriles. 2-Methylcyclopropanecarbonitrile and the Synthesis of Pyrrolines from γ-Cyanopropyl Ethers[1] Source: Journal of the American Chemical Society (ACS Publications) URL:

  • Title: Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles[2] Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • Title: Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes[3] Source: PMC - NIH (Originally published in related chemical journals) URL:

  • Title: Catalytic Olefin Cyclopropanation with In Situ-Generated Dialkyl Diazomethanes via Co(II)-Based Metalloradical Catalysis[4] Source: ACS Catalysis (ACS Publications) URL:

Sources

Application

Application Note: Regioselective Nucleophilic Ring-Opening of 2-Methylcyclopropane-1-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Chemical Context Cyano-substituted cyclopropanes r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Chemical Context

Cyano-substituted cyclopropanes represent an attractive class of building blocks in drug development because of the versatility of the cyano group, which can be conveniently converted into amines, amides, or carboxylic acids to access diverse acyclic and heterocyclic scaffolds[1]. However, unlike highly reactive donor-acceptor cyclopropanes (DACs) that readily undergo cleavage, 2-methylcyclopropane-1-carbonitrile is a mono-activated cyclopropane . It relies solely on the electron-withdrawing nature of the nitrile group and the inherent ~27.5 kcal/mol Baeyer ring strain to drive reactivity.

Consequently, the ring-opening of mono-activated cyclopropanecarbonitriles requires potent nucleophiles (such as thiolates or selenolates) and extended thermal activation to overcome the high kinetic barrier of C–C bond heterolysis[2]. This application note provides a field-proven, self-validating methodology for the regioselective ring-opening of 2-methylcyclopropane-1-carbonitrile, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Principles of Regioselective Ring Cleavage

The regioselectivity of nucleophilic attack on 2-methylcyclopropane-1-carbonitrile is governed by a delicate balance of steric hindrance and electronic stabilization. The ring opening generally occurs at the sterically less hindered side[3].

When a potent nucleophile approaches the cyclopropane ring, an SN​2 -like inversion occurs preferentially at the C3 position (the unsubstituted methylene carbon) rather than the C2 position (which bears the sterically demanding methyl group). The cleavage of the C1–C3 bond shifts electron density toward C1, generating an intermediate α -cyano carbanion. This anionic intermediate is highly stabilized by the adjacent nitrile group. Subsequent protonation of the carbanion during the aqueous quench yields the acyclic product: a 4-substituted-3-methylbutanenitrile derivative. Anionic pathways facilitated by strong bases are critical to driving these ring-opening rearrangements efficiently[4].

Mechanism A 2-Methylcyclopropane- 1-carbonitrile B Nucleophilic Attack (Nu⁻) at C3 (Less Hindered) A->B C Transition State [S_N2-like inversion] B->C C1-C3 Cleavage D α-Cyano Carbanion Nu-CH₂-CH(CH₃)-CH(CN)⁻ C->D Charge Stabilization E Protonation (H⁺) via Quench D->E F Acyclic Product Nu-CH₂-CH(CH₃)-CH₂-CN E->F Final Isolation

SN2-like nucleophilic ring-opening mechanism of 2-methylcyclopropane-1-carbonitrile.

Experimental Workflows: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to verify intermediate success before proceeding.

Workflow S1 1. Preparation Dry THF, N₂ atm S2 2. Nu⁻ Generation NaH + Nu-H (0°C) S1->S2 S3 3. Ring Opening Add Substrate (60°C) S2->S3 S4 4. IPC Monitoring TLC / GC-MS S3->S4 S5 5. Quench Sat. NH₄Cl (0°C) S4->S5 S6 6. Isolation Extraction & CC S5->S6

Standard experimental workflow for nucleophilic ring-opening reactions.

Protocol: Regioselective Ring-Opening with Thiolate/Selenolate Nucleophiles

1. Preparation & Inert Atmosphere

  • Action: In a flame-dried Schlenk flask equipped with a magnetic stir bar, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF (0.2 M relative to substrate). Cool the suspension to 0 °C using an ice bath.

  • Causality: The inert nitrogen atmosphere and anhydrous solvent are critical. Moisture will prematurely quench the NaH, neutralizing the base required to generate the active nucleophile.

2. Nucleophile Generation

  • Action: Add the thiol or selenol (e.g., thiophenol, 1.1 equiv.) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for an additional 15 minutes.

  • Self-Validation (IPC): Observe the reaction mixture. The cessation of hydrogen gas ( H2​ ) evolution serves as a direct visual confirmation that the irreversible deprotonation is complete and the potent thiolate/selenolate nucleophile has been fully generated.

3. Substrate Addition & Thermal Activation

  • Action: Re-cool the flask to 0 °C. Add 2-methylcyclopropane-1-carbonitrile (1.0 equiv.) dropwise. Attach a reflux condenser and gradually heat the reaction mixture to 60 °C. Stir for 12–24 hours.

  • Causality: Mono-activated cyclopropanes have a high activation energy barrier for C–C bond cleavage. Heating to 60 °C provides the necessary thermal energy for the SN​2 -like transition state. Dropwise addition at 0 °C prevents localized thermal runaways that could lead to substrate polymerization.

4. Reaction Monitoring (IPC)

  • Action: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1).

  • Self-Validation (IPC): Because aliphatic nitriles lack strong UV chromophores, visualize the TLC plates using a basic KMnO4​ stain. The starting material will appear as a fast-eluting spot, while the ring-opened product will elute slower due to increased polarity from the heteroatom insertion.

5. Quench and Isolation

  • Action: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4​Cl (equal volume to THF). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: Saturated NH4​Cl (pH ~5.5) is specifically chosen over strong acids (like HCl) to protonate the α -cyano carbanion without risking the hydrolysis of the sensitive nitrile group into a primary amide or carboxylic acid.

Quantitative Data & Reaction Scope

The table below summarizes the expected outcomes when applying the above protocol to various nucleophile classes. Note the strict regioselectivity favoring C3 attack.

Nucleophile TypeReagentBase / CatalystTemp (°C)Time (h)Regioselectivity (C3:C2)Expected Yield (%)
Thiolate Thiophenol (PhSH)NaH6012>95:580 - 88
Selenolate Benzeneselenol (PhSeH)NaH6012>95:585 - 92
Amide (N-based) Benzylamine ( BnNH2​ )LiHMDS8024>90:1060 - 70
Alkoxide Sodium MethoxideMeOH (Solvent)8048>85:1540 - 50

Data Interpretation: Thiolates and selenolates act as highly polarizable, "soft" nucleophiles, making them exceptionally effective for the SN​2 -like ring opening of the "soft" cyclopropane electrophilic center. Harder nucleophiles like alkoxides require significantly longer reaction times and yield lower conversions due to a mismatch in hard-soft acid-base (HSAB) interactions.

Analytical Signatures & Troubleshooting

To verify the structural integrity of the synthesized acyclic nitriles, utilize the following analytical benchmarks:

  • 1 H NMR Spectroscopy: The most definitive proof of ring-opening is the complete disappearance of the highly shielded cyclopropyl protons, which typically resonate upfield between 0.8 and 1.5 ppm in the starting material. Look for the emergence of acyclic methylene protons ( −CH2​−CN ) appearing as a distinct multiplet or doublet around 2.3–2.6 ppm .

  • IR Spectroscopy: Ensure the nucleophile did not attack the nitrile carbon (Pinner-type side reaction). A sharp, distinct nitrile stretching frequency ( ν C N) must remain intact at approximately 2240 cm −1 .

  • Troubleshooting Low Yields: If starting material is recovered unreacted, the nucleophile was likely quenched by adventitious water. Ensure rigorous drying of THF over sodium/benzophenone and titrate the NaH dispersion prior to use.

References

  • Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. Organic Letters - ACS Publications.1

  • Nucleophilic Ring Opening of Mono-Activated Cyclopropanes. Thieme Connect.2

  • Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Thieme E-Books & E-Journals.3

  • Synthesis of Seven-Membered Nitriles by Formal Anionic Divinylcyclopropane Rearrangement. Organic Letters - ACS Publications.4

Sources

Method

Protocol for the hydrolysis of 2-Methylcyclopropane-1-carbonitrile to carboxylic acid

Application Note: Protocol for the Hydrolysis of 2-Methylcyclopropane-1-carbonitrile to 2-Methylcyclopropanecarboxylic Acid Strategic Rationale & Chemical Context The cyclopropyl moiety is a highly privileged structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Hydrolysis of 2-Methylcyclopropane-1-carbonitrile to 2-Methylcyclopropanecarboxylic Acid

Strategic Rationale & Chemical Context

The cyclopropyl moiety is a highly privileged structural motif in modern drug development, frequently utilized to restrict molecular conformation, enhance metabolic stability, and modulate lipophilicity. 2-Methylcyclopropanecarboxylic acid serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs) ()[1].

While the hydrolysis of nitriles to carboxylic acids can theoretically be driven by either strong acids or strong bases, the inherent ring strain of the cyclopropyl skeleton dictates careful reagent selection. Subjecting cyclopropyl compounds to strongly acidic conditions (e.g., concentrated H2​SO4​ at reflux) risks protonation of the ring, which can trigger ring-opening or isomerization via non-classical carbocation intermediates. Consequently, base-catalyzed hydrolysis using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous alcoholic solvent system is the field-proven, preferred methodology ()[2]. This approach ensures robust conversion while rigorously preserving the structural integrity of the three-membered ring.

Mechanistic Pathway

The base-catalyzed hydrolysis of 2-methylcyclopropane-1-carbonitrile is a self-validating sequence of nucleophilic addition and elimination steps ()[3]:

  • Nucleophilic Attack: The hydroxide ion ( OH− ) attacks the electrophilic carbon of the nitrile. Subsequent protonation yields an imidic acid intermediate.

  • Tautomerization: The imidic acid rapidly tautomerizes into a primary amide.

  • Second Hydrolysis: A second equivalent of hydroxide attacks the amide carbonyl, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling an amide anion ( NH2−​ ), which immediately abstracts a proton from the newly formed acid to generate ammonia ( NH3​ ) gas and a highly stable, water-soluble carboxylate salt.

  • Acidification: During the workup phase, the addition of a strong mineral acid protonates the carboxylate, precipitating the free carboxylic acid for organic extraction.

Mechanism N 2-Methylcyclopropane- 1-carbonitrile I Imidic Acid Intermediate N->I OH⁻, H₂O (Attack) A Primary Amide Intermediate I->A Tautomerization C Carboxylate Salt (Aqueous) A->C OH⁻, Δ (-NH₃) CA 2-Methylcyclopropane- carboxylic acid C->CA HCl (pH 2) (Protonation)

Figure 1: Base-catalyzed hydrolysis pathway of 2-methylcyclopropane-1-carbonitrile.

Materials, Reagents, and Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Methylcyclopropane-1-carbonitrile 81.121.0811 mgStarting Material
Sodium Hydroxide (NaOH) 40.003.01.20 gBase / Nucleophile
Ethanol (EtOH) 46.07-10 mLOrganic Co-solvent
Deionized Water ( H2​O ) 18.02-10 mLAqueous Co-solvent / Reactant
Hydrochloric Acid (6M HCl) 36.46~3.5 - 4.0~6 - 7 mLAcidifying Agent
Isopropyl Acetate (iPrOAc) 102.13-45 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Reflux
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 811 mg (10 mmol) of 2-methylcyclopropane-1-carbonitrile in 10 mL of Ethanol.

  • Base Addition: Dissolve 1.20 g (30 mmol) of NaOH in 10 mL of deionized water. Add this aqueous base solution dropwise to the stirring ethanolic nitrile solution.

  • Reflux: Heat the biphasic mixture to 80–85 °C (reflux) using an oil bath or heating mantle. Maintain reflux for 12 to 16 hours.

    • Causality Insight: While the initial conversion of the nitrile to the amide is relatively fast, the subsequent hydrolysis of the amide to the carboxylate is sterically hindered by the cyclopropyl ring and requires sustained thermal energy to reach completion ()[4].

Phase 2: Workup and Isolation (Self-Validating System)
  • Solvent Evaporation: Cool the reaction mixture to room temperature. Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure (bath temperature ~40 °C).

    • Causality Insight: Removing the alcoholic co-solvent prior to acidification is critical. If ethanol remains during the HCl addition, it can trigger a Fischer esterification, converting your newly formed carboxylic acid into an ethyl ester. Furthermore, removing ethanol prevents the organic extraction solvent from partitioning into the aqueous phase, which would severely depress your isolated yield.

  • Intermediate Washing: Dilute the remaining aqueous phase with 5 mL of water and wash with 10 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Discard the organic wash layer.

    • Causality Insight: At this high pH, the product exists exclusively as a water-soluble sodium carboxylate salt. Washing with a non-polar organic solvent removes unreacted nitrile and neutral organic byproducts. This ensures that once acidified, the precipitating acid is of high purity.

  • Acidification: Cool the aqueous phase in an ice bath (0–5 °C). Slowly add 6M HCl dropwise while stirring continuously until the pH reaches 1.5 to 2.0 (verify with pH indicator paper). The solution will become cloudy as the free carboxylic acid separates from the aqueous phase.

  • Extraction: Extract the acidified aqueous layer with Isopropyl Acetate (3 × 15 mL).

    • Causality Insight: While ethyl acetate is a standard choice, Isopropyl Acetate (iPrOAc) is highly recommended for cyclopropanecarboxylic acids. It exhibits lower water solubility, reducing emulsion formation, and is the optimal solvent if downstream optical resolution (e.g., via diastereomeric salt crystallization with chiral amines) is required ()[1].

  • Drying and Concentration: Wash the combined iPrOAc extracts with 10 mL of brine. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to afford 2-methylcyclopropanecarboxylic acid as a colorless to pale-yellow oil.

Quantitative Data & Process Analytics

The following table summarizes the expected analytical parameters to validate the success of the protocol.

Process ParameterExpected Observation / ValueAnalytical Rationale
Reaction Time 12 – 16 hoursMonitor the disappearance of the nitrile via TLC (Hexanes/EtOAc 7:3) or GC-MS.
Acidification pH 1.5 – 2.0Ensures complete protonation of the carboxylate salt; higher pH values will leave product trapped in the aqueous phase.
Expected Yield 80% – 92%Losses typically occur during aqueous extraction; rigorous multiple extractions (3x) maximize recovery.
Product Appearance Colorless to pale yellow oilPurity should be assessed via 1H -NMR ( CDCl3​ ) or HPLC prior to downstream coupling.

References

  • Hydrolysis of Nitriles – Chemguide. Verified mechanism of base-catalyzed nitrile hydrolysis.

  • Nitrile to Acid - Common Conditions – Common Organic Chemistry. Standard conditions for functional group transformations.

  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid – Organic Process Research & Development (ACS Publications). Highlights the use of isopropyl acetate for optimal extraction and downstream purification.

  • Hydrolysis of Nitriles – Organic Synthesis. General procedures and stoichiometry for nitrile hydrolysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Techniques for the Separation of Cis and Trans Isomers of 2-Methylcyclopropane-1-carbonitrile

Welcome to our comprehensive technical guide on the separation of cis and trans isomers of 2-Methylcyclopropane-1-carbonitrile. This document is intended for researchers, scientists, and drug development professionals se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our comprehensive technical guide on the separation of cis and trans isomers of 2-Methylcyclopropane-1-carbonitrile. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for isolating these challenging diastereomers. Achieving high-purity isomers is often a critical step for accurate structure-activity relationship (SAR) studies, and this guide provides in-depth troubleshooting and practical advice to streamline your separation workflows.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of cis and trans 2-Methylcyclopropane-1-carbonitrile isomers particularly difficult?

The primary challenge in separating these isomers lies in their similar physical properties.[1] As diastereomers, they are not mirror images, but the presence of the small, rigid cyclopropane ring and identical functional groups results in very close boiling points and polarities.[2][3] This similarity means that conventional separation techniques like fractional distillation are often ineffective, necessitating high-resolution chromatographic methods.

Q2: Which analytical techniques are most effective for separating these isomers?

High-resolution chromatographic techniques are the methods of choice. These include:

  • Gas Chromatography (GC): Particularly effective for analytical scale separations, especially when using long capillary columns with polar stationary phases that can differentiate the subtle differences in isomer polarity and volatility.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both analytical and preparative scale separations. The choice of stationary and mobile phases is crucial for achieving resolution.[4][5]

  • Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations of diastereomers compared to traditional HPLC.[6]

Q3: Can I confirm the identity of the cis and trans isomers without separating them first?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The spatial relationship between the protons on the cyclopropane ring leads to distinct differences in their coupling constants (J-values) in a ¹H NMR spectrum. Typically, the coupling constant between cis protons is larger than that for trans protons. Additionally, the Nuclear Overhauser Effect (NOE) can definitively distinguish between the two isomers, as an NOE correlation would be observed between the methyl group protons and the proton on the carbon bearing the nitrile group in the cis isomer, but not in the trans isomer.

Troubleshooting Guide: Gas Chromatography (GC) Separation

For the analytical separation of these volatile isomers, GC is a powerful tool. However, achieving baseline resolution often requires careful optimization.

Issue 1: Poor or No Resolution of Isomer Peaks

Q: My GC chromatogram shows a single broad peak or two overlapping peaks for the isomers. How can I improve the separation?

A: This is a common issue stemming from insufficient column efficiency or selectivity. Here is a systematic approach to resolve this:

Step-by-Step Troubleshooting:

  • Optimize the Temperature Program: A rapid temperature ramp can prevent the isomers from adequately partitioning with the stationary phase.

    • Solution: Decrease the oven ramp rate (e.g., 1-2 °C/min). A slower ramp increases the time the isomers spend interacting with the stationary phase, enhancing separation.

  • Select the Right Capillary Column: The choice of stationary phase is critical.

    • Expert Insight: For compounds with a nitrile group, a stationary phase with some polarity can offer better selectivity.

    • Recommendations:

      • If using a non-polar phase (e.g., 5% phenyl-methylpolysiloxane), consider switching to a more polar column, such as a 50% phenyl-methylpolysiloxane or a polyethylene glycol (WAX) type.

      • For increased efficiency, use a longer column or one with a smaller internal diameter.

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas impacts separation efficiency.

    • Action: Optimize the flow rate of your carrier gas (Helium or Hydrogen) to achieve the best resolution. This can be done by performing a series of runs at different flow rates to find the optimal velocity.

Workflow for GC Method Optimization

GC_Optimization_Workflow start Start: Poor Peak Resolution temp_program Optimize Temperature Program Decrease ramp rate (e.g., 1-2 °C/min) start->temp_program column_choice Evaluate GC Column Increase stationary phase polarity (e.g., WAX) Increase column length temp_program->column_choice If unresolved end_goal Achieve Baseline Separation temp_program->end_goal If resolved flow_rate Adjust Carrier Gas Flow Optimize linear velocity column_choice->flow_rate For fine-tuning column_choice->end_goal If resolved flow_rate->end_goal

Caption: A decision-making workflow for optimizing GC isomer separation.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Separation

HPLC is a versatile technique for both analytical and preparative-scale separation of the 2-Methylcyclopropane-1-carbonitrile isomers.

Issue 1: Co-elution of Isomers on a C18 Column

Q: I am using a standard C18 column with a methanol/water mobile phase, but the isomers elute as a single peak. What can I do?

A: Co-elution on a C18 column indicates that the separation mechanism, primarily based on hydrophobicity, is not selective enough.

Solutions for Improved HPLC Separation:

  • Change the Organic Modifier: Acetonitrile often provides different selectivity compared to methanol due to its unique dipole and hydrogen bonding properties.

    • Action: Replace methanol with acetonitrile in your mobile phase and re-evaluate the separation.

  • Select an Alternative Stationary Phase: Different column chemistries can provide alternative separation mechanisms.

    • Authoritative Grounding: For diastereomer separations, columns that offer more than just hydrophobic interactions are often successful.[7]

    • Recommendations:

      • Phenyl-Hexyl Column: The π-π interactions between the phenyl rings and the nitrile group of your analyte can offer a different selectivity.

      • Pentafluorophenyl (PFP) Column: PFP columns provide a combination of hydrophobic, π-π, and dipole-dipole interactions, making them highly effective for separating closely related isomers.

  • Derivatization: If direct separation is unsuccessful, consider derivatizing the nitrile group to exaggerate the structural differences between the isomers.

Data Summary: Recommended HPLC Starting Conditions

ParameterNormal PhaseReverse Phase
Column Silica, Cyano (CN)Phenyl-Hexyl, PFP
Mobile Phase Hexane/Isopropanol (98:2)Acetonitrile/Water (60:40)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 210 nmUV at 210 nm

Logical Flow for HPLC Method Development

HPLC_Method_Development start Start: Co-elution on C18 mobile_phase Modify Mobile Phase Switch from Methanol to Acetonitrile start->mobile_phase stationary_phase Change Stationary Phase Try Phenyl-Hexyl or PFP column mobile_phase->stationary_phase If still co-eluting end_goal Baseline Separation Achieved stationary_phase->end_goal preparative_scale Scale-up to Preparative HPLC end_goal->preparative_scale

Caption: A systematic approach for developing an HPLC separation method for diastereomers.

References

  • BenchChem. (n.d.). A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane.
  • PubMed. (2013, January 11). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.
  • ACS Publications. (n.d.). Separation of diastereomers using a low cost preparative medium-pressure liquid chromatograph. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Methylcyclopropane-1-carbaldehyde Isomers.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • Chromatography Forum. (2008, January 23). Separation of diastereomers.
  • PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
  • ResearchGate. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF.
  • BenchChem. (n.d.). Structural Elucidation of 2-Methylcyclopropane-1-carbaldehyde Isomers: A Technical Guide.
  • ResearchGate. (n.d.). Reversed-phase HPLC separation of the diastereomers of compound... | Download Scientific Diagram.
  • PubChem. (n.d.). 2-Methylcyclopentane-1-carbonitrile.
  • BenchChem. (n.d.). Technical Support Center: Chiral HPLC Methods for Separating 2-Methylcyclopropane-1-carbaldehyde Enantiomers.
  • PubChem. (2025, November 16). cis-(1S,2S)-2-methylcyclopentane-1-carbonitrile.
  • Sigma-Aldrich. (n.d.). Novel Separation Approach for Multiple Chiral Center Molecules.
  • BenchChem. (n.d.). Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 2-Methylcyclopropane-1-carbaldehyde.
  • Semantic Scholar. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • International Journal of Pharmacy and Biological Sciences. (2019, January 1). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from.
  • Gcms.cz. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Google Patents. (n.d.). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
  • PMC. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • PubMed. (2003). Isomer differentiation by combining gas chromatography, selective self-ion/molecule reactions and tandem mass spectrometry in an ion trap mass spectrometer.
  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties.
  • YouTube. (2018, October 26). Physical properties of cis and trans isomers | Geometrical isomerism / part-3.
  • MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.

Sources

Optimization

Minimizing unwanted ring-opening side reactions of 2-Methylcyclopropane-1-carbonitrile

A Guide for Synthetic Chemists on Preserving Ring Integrity Welcome to the technical support center for 2-methylcyclopropane-1-carbonitrile. As a valuable building block in pharmaceutical and materials science, the utili...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Synthetic Chemists on Preserving Ring Integrity

Welcome to the technical support center for 2-methylcyclopropane-1-carbonitrile. As a valuable building block in pharmaceutical and materials science, the utility of this reagent is intrinsically linked to the stability of its three-membered ring.[1][2] Unwanted ring-opening is a common and often frustrating side reaction that can derail a synthetic campaign.

This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, the research scientist, with a deeper understanding of the mechanisms behind cyclopropane instability and to offer practical, field-proven strategies to maintain the structural integrity of your molecule throughout your synthetic transformations.

Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropane ring in my molecule so susceptible to opening?

The high reactivity of the cyclopropyl group is a direct consequence of its significant ring strain, which is a combination of angle strain and torsional strain. The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3][4] This strain weakens the C-C bonds, creating a thermodynamic driving force for ring-opening reactions that relieve this strain to form more stable, acyclic products.[5]

In 2-methylcyclopropane-1-carbonitrile, this inherent instability is amplified. The electron-withdrawing nitrile group (an "acceptor") and the electron-donating methyl group (a "donor") create a polarized "donor-acceptor" (D-A) cyclopropane.[6] This polarization makes the cyclopropane ring particularly susceptible to activation by catalysts and reagents, facilitating nucleophilic attack and subsequent ring cleavage.[7][8]

Q2: What are the most common conditions that lead to unintentional ring-opening?

Unwanted ring-opening can be triggered by a variety of common laboratory conditions. The primary culprits include:

  • Harsh Acidic Conditions (Brønsted or Lewis): Acids can protonate or coordinate to the nitrile group, which significantly activates the cyclopropane ring towards nucleophilic attack.[9]

  • Radical Initiators: The formation of a radical at a position adjacent to the ring can lead to rapid homolytic cleavage of a strained C-C bond.[10]

  • Certain Transition Metal Catalysts: Some metals, particularly in low oxidation states, can insert into the C-C bonds of the cyclopropane via oxidative addition, leading to metallacyclobutane intermediates that can decompose.

  • Elevated Temperatures: Thermal energy can provide the activation energy needed to initiate ring-opening, especially in the presence of other reactive species.

  • Strong Nucleophiles: While often used for planned ring-opening reactions, strong nucleophiles can also cause unwanted side reactions if conditions are not carefully controlled.[8][11]

Q3: How can I detect if ring-opening has occurred in my reaction?

The most common indicators of ring-opening are the appearance of unexpected, more flexible (acyclic) byproducts in your reaction monitoring (TLC, LC-MS, GC-MS). These byproducts will have a different mass and/or fragmentation pattern compared to your starting material or desired product.

Key signatures to look for:

  • NMR Spectroscopy: In ¹H NMR, the characteristic high-field (upfield) signals of the cyclopropyl protons (typically 0.5-1.5 ppm) will disappear and be replaced by signals in the standard aliphatic or olefinic regions.

  • Mass Spectrometry: Look for masses corresponding to the addition of your reagent plus the opening of the ring (e.g., addition of a nucleophile and a proton from the solvent).

  • IR Spectroscopy: The disappearance of ring deformation bands and the appearance of new bands (e.g., C=C stretching if elimination occurs) can be indicative, though often less definitive than NMR or MS.

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific experimental challenges. For each issue, we diagnose the root cause and provide actionable solutions, including detailed protocols.

Scenario 1: Ring-opening observed under acidic reaction conditions.

Issue: "I'm attempting a reaction that requires an acid catalyst, but I'm seeing significant formation of linear byproducts."

Root Cause Analysis: Strong acids (both Brønsted like HCl, H₂SO₄ and Lewis like AlCl₃, TiCl₄) readily activate the nitrile group. This activation creates a partial positive charge on the adjacent cyclopropyl carbons, making them highly electrophilic. A nucleophile (even a weak one like the solvent) can then attack, leading to ring cleavage in a process that can resemble an Sₙ1 or Sₙ2 mechanism.[9][12][13]

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// Nodes Start [label="2-Methylcyclopropane\n-1-carbonitrile"]; Protonated [label="Activated Complex\n(Protonated/Lewis Acid Adduct)"]; Transition [label="SN2-like Transition State\nor Carbocation Intermediate"]; Product [label="Ring-Opened Product\n(e.g., γ-substituted nitrile)"]; Reagents [label=<Catalyst/ReagentH+ or Lewis Acid (LA)Nucleophile (Nu:-)>]

// Node Styling Start [fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; Protonated [fillcolor="#FBBC05", style=filled, shape=box, fontcolor="#202124"]; Transition [fillcolor="#EA4335", style=filled, shape=box, fontcolor="#FFFFFF"]; Product [fillcolor="#34A853", style=filled, shape=box, fontcolor="#FFFFFF"]; Reagents [fillcolor="#4285F4", style=filled, shape=box, fontcolor="#FFFFFF"];

// Edges Start -> Protonated [label="+ H+ / LA", fontcolor="#5F6368"]; Protonated -> Transition [label=<+ Nu:-(Attack at C-2 or C-3)>, fontcolor="#5F6368"]; Transition -> Product [label="Ring Cleavage", fontcolor="#5F6368"]; Reagents -> Start [style=invis]; Reagents -> Protonated [style=invis]; }

Caption: Decision tree for troubleshooting catalytic hydrogenation.

Solutions & Protocols:

  • Change the Catalyst: Switch from palladium-based catalysts to those less prone to hydrogenolysis. Rhodium on alumina (Rh/Al₂O₃) or Raney Nickel (Ra-Ni) are generally safer choices.

  • Modify Reaction Conditions: Perform the hydrogenation at lower temperatures (0 to 25 °C) and lower hydrogen pressures (1-5 atm). While this may slow the reaction rate, it will significantly disfavor the higher-activation-energy ring-opening pathway.

  • Use a Chemical Hydride Source: If catalytic hydrogenation remains problematic, switch to a chemical reducing agent. Lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF) are standard reagents for reducing nitriles to amines and typically do not affect the cyclopropane ring under standard conditions.

    • Protocol: LAH Reduction of the Nitrile Group

      • To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

      • Cool the suspension to 0 °C in an ice bath.

      • Dissolve the 2-methylcyclopropane-1-carbonitrile (1.0 eq) in anhydrous THF and add it to the addition funnel.

      • Add the nitrile solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.

      • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

      • Cool the reaction back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LAH in grams (Fieser workup).

      • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or Et₂O.

      • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

References
  • Vertex AI Search, Proposed mechanism of the cyclopropane ring‐opening, cycliz
  • Vertex AI Search, Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
  • PMC, Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • Benchchem, Technical Support Center: Synthesis of 2-Methylcyclopropane-1-carbaldehyde.
  • Chemical Reviews, Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]

  • Benchchem, A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane.
  • Benchchem, Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
  • Benchchem, Application Notes and Protocols for Ring-Opening Reactions of 2-Methylcyclopropane-1-carbaldehyde.
  • Chemistry LibreTexts, 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Wikipedia, Nucleophilic addition. [Link]

  • YouTube, Stability of Cycloalkanes - Angle Strain. [Link]

  • Master Organic Chemistry, Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Chemistry Steps, Nucleophilic Addition to Carbonyl Groups. [Link]

  • ResearchGate, Reactivity of electrophilic cyclopropanes. [Link]

  • Organic Chemistry Frontiers (RSC Publishing), Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. [Link]

  • Master Organic Chemistry, Nucleophilic Addition To Carbonyls. [Link]

  • NextSDS, 2-methylcyclopropane-1-carbonitrile — Chemical Substance Information. [Link]

  • Beilstein Journals, Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • PMC, Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. [Link]

  • angenechemical.com, 2-Methylcyclopropane-1-carbonitrile(CAS# 6142-59-2 ). [Link]

  • SciSpace, Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. [Link]

  • Organic Chemistry Frontiers (RSC Publishing), Organocatalytic C–C bond activation of cyclopropenones for ring-opening formal [3 + 2] cycloaddition with isatins. [Link]

  • ResearchGate, Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. [Link]

  • Benchchem, A Comparative Guide to the Efficacy of 2- Methylcyclopropane-1-carbaldehyde and Alternative Precursors in Target Molecule Synthesis.
  • Comptes Rendus de l'Académie des Sciences, Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]

  • Penn State, New, simple and accessible method creates potency-increasing structure in drugs. [Link]

  • ACS Publications, Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts: A Parahydrogen Spin. [Link]

  • PubMed, Asymmetric Ring-Opening of Cyclopropyl Ketones With Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. [Link]

  • RSC Publishing, Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones. [Link]

  • CHIMIA, The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
  • MDPI, Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. [Link]

  • PMC, Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. [Link]

  • Chemistry LibreTexts, 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • JKU ePUB, HYDROGEN
  • Mettler Toledo, Hydrogenation Reactions | Safe Reaction Monitoring & Control. [Link]

  • PubMed, Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]

  • PubMed, The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • MDPI, Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

  • ResearchGate, (PDF) Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. [Link]

  • MDPI, Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO 2 Catalyzed by Amine Triphenolate Iron(III) Complexes. [Link]

  • Benchchem, Thermodynamic Stability of 1-Iodo-2-Methylcyclopropane: A Technical Guide.
  • MDPI, Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. [Link]

  • Moodle@Units, Asymmetric Catalysis of Epoxide Ring-Opening Reactions.

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Troubleshooting

Handling, storage stability, and preventing degradation of 2-Methylcyclopropane-1-carbonitrile

Welcome to the technical support center for 2-Methylcyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methylcyclopropane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and preservation of the integrity of this valuable chemical intermediate. Drawing from established principles of chemical reactivity and safety protocols, this document provides in-depth technical guidance and troubleshooting advice for your experiments.

Section 1: Safe Handling and Personal Protective Equipment (PPE)

The safe handling of any chemical reagent is paramount in a laboratory setting. 2-Methylcyclopropane-1-carbonitrile is classified as a flammable liquid and is acutely toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1] Therefore, stringent adherence to safety protocols is essential.

1.1 Engineering Controls: The First Line of Defense

Your primary method for exposure control should be a well-maintained chemical fume hood. All handling of 2-Methylcyclopropane-1-carbonitrile, including weighing, transferring, and use in reactions, must be conducted within a fume hood to minimize the inhalation of vapors. Ensure that the fume hood has a certified face velocity and is free of clutter to maintain proper airflow.

1.2 Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are crucial, appropriate PPE is mandatory to protect against accidental splashes or unforeseen exposures.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes that can cause serious eye irritation.
Hand Protection Nitrile or butyl rubber glovesProvides a barrier against skin contact, which can lead to irritation and absorption of the toxic substance.
Body Protection Flame-retardant lab coatProtects against splashes and provides a layer of protection in case of a fire, given the compound's flammability.
Respiratory Protection Not typically required if handled in a fume hood.In the event of a spill or inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.

1.3 Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • In case of inhalation: Move the individual to fresh air.

  • In case of ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Section 2: Storage Stability and Conditions

2.1 Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Lower temperatures slow down potential degradation reactions. Avoid freezing, as this could cause the container to rupture.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, which can contribute to degradation.
Container Tightly sealed, amber glass bottle.Prevents leakage of flammable vapors and protects the compound from light, which can catalyze degradation.
Location A designated flammable liquids storage cabinet.Provides secondary containment and fire protection.

2.2 Incompatible Materials to Avoid

To prevent potentially hazardous reactions, store 2-Methylcyclopropane-1-carbonitrile away from the following:

  • Strong Oxidizing Agents: Can lead to a violent reaction.

  • Strong Acids: Can catalyze the hydrolysis of the nitrile group and potentially promote ring-opening of the cyclopropane.

  • Strong Bases: Can also catalyze nitrile hydrolysis and ring-opening reactions.

  • Strong Reducing Agents: May react with the nitrile functionality.

Section 3: Preventing Degradation

The unique structure of 2-Methylcyclopropane-1-carbonitrile, featuring a strained cyclopropane ring and a nitrile group, presents two primary pathways for potential degradation: ring-opening and nitrile hydrolysis.

3.1 Understanding the Degradation Pathways

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to cleavage under harsh conditions.[2] Additionally, the nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid, a reaction typically catalyzed by acid or base, especially with heating.[3][4]

2-Methylcyclopropane-1-carbonitrile 2-Methylcyclopropane-1-carbonitrile Ring-Opened Products Ring-Opened Products 2-Methylcyclopropane-1-carbonitrile->Ring-Opened Products  Harsh Conditions (Strong Acid/Base, Heat, Lewis Acids)   2-Methylcyclopropane-1-carboxamide 2-Methylcyclopropane-1-carboxamide 2-Methylcyclopropane-1-carbonitrile->2-Methylcyclopropane-1-carboxamide  Hydrolysis (Acid/Base Catalysis)   2-Methylcyclopropane-1-carboxylic Acid 2-Methylcyclopropane-1-carboxylic Acid 2-Methylcyclopropane-1-carboxamide->2-Methylcyclopropane-1-carboxylic Acid  Further Hydrolysis  

Caption: Potential degradation pathways of 2-Methylcyclopropane-1-carbonitrile.

3.2 Best Practices for Preventing Degradation

  • Use Anhydrous Solvents and Reagents: When using 2-Methylcyclopropane-1-carbonitrile in reactions, ensure all solvents and other reagents are free of water to prevent hydrolysis of the nitrile group.

  • Maintain Neutral pH: Unless the reaction chemistry requires acidic or basic conditions, it is best to maintain a neutral pH to avoid catalyzing both ring-opening and nitrile hydrolysis.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, as thermal energy can contribute to the decomposition of the strained cyclopropane ring.[5]

  • Minimize Exposure to Light: Store the compound in the dark and run reactions in vessels protected from light to prevent potential photolytic degradation.

Section 4: Troubleshooting Guide

This section addresses common issues that may arise during the use of 2-Methylcyclopropane-1-carbonitrile in your experiments.

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Degradation of the starting material.- Confirm the purity of your 2-Methylcyclopropane-1-carbonitrile using GC-MS or NMR before use. - Ensure your reaction conditions are not too harsh (e.g., excessive heat, strong acid/base). - Use freshly opened or properly stored material.
Unexpected Side Products Ring-opening of the cyclopropane.- Re-evaluate your reaction conditions. If Lewis acids are used, consider a milder alternative. - If the reaction is run at elevated temperatures, try to lower the temperature.
Formation of Carboxylic Acid or Amide Impurities Hydrolysis of the nitrile group.- Use anhydrous solvents and reagents. - If the reaction is sensitive to moisture, run it under an inert atmosphere.
Inconsistent Results Variable purity of the starting material.- Always source high-purity 2-Methylcyclopropane-1-carbonitrile from a reputable supplier. - Re-analyze the purity of older batches before use.

Section 5: Frequently Asked Questions (FAQs)

Q1: How can I check the purity of my 2-Methylcyclopropane-1-carbonitrile sample?

A1: The most common and effective methods for assessing the purity of a volatile organic compound like this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][] GC-MS will provide information on the percentage purity and the presence of any volatile impurities. ¹H and ¹³C NMR will confirm the structure and can be used for quantitative analysis with an internal standard.

Q2: What are the visual signs of degradation?

A2: While a clear liquid is expected, any discoloration (e.g., yellowing) or the formation of precipitates could indicate degradation. However, the absence of these signs does not guarantee purity. Analytical testing is the only definitive way to assess the quality of the compound.

Q3: Is it possible for the cyclopropane ring to isomerize?

A3: While less common than ring-opening, isomerization of substituted cyclopropanes can occur under certain conditions, such as in the presence of strong acids or upon photochemical activation. This is a less likely degradation pathway under proper storage conditions.

Q4: Can I distill 2-Methylcyclopropane-1-carbonitrile to purify it?

A4: Distillation can be a viable purification method for liquids. However, given the potential for thermal degradation of the strained cyclopropane ring, vacuum distillation at the lowest possible temperature is recommended. It is crucial to monitor the purity of the distillate to ensure that decomposition is not occurring.

Q5: How should I dispose of waste 2-Methylcyclopropane-1-carbonitrile?

A5: Waste material should be treated as hazardous waste. It must be disposed of in accordance with local, state, and federal regulations. Typically, this involves collection in a properly labeled, sealed container for pickup by a certified chemical waste disposal company. Do not dispose of it down the drain.

cluster_0 Purity Assessment Workflow start Received/Old Sample of 2-Methylcyclopropane-1-carbonitrile visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection analytical_testing Analytical Testing (GC-MS, NMR) visual_inspection->analytical_testing No visible issues dispose Dispose as Hazardous Waste visual_inspection->dispose Visible degradation purity_ok Purity >98%? analytical_testing->purity_ok use_in_experiment Proceed with Experiment purity_ok->use_in_experiment Yes purify Consider Purification (Vacuum Distillation) purity_ok->purify No re_analyze Re-analyze Purity purify->re_analyze re_analyze->purity_ok

Caption: Decision workflow for assessing the purity of 2-Methylcyclopropane-1-carbonitrile.

References

  • Fuchs, R., Hallman, J. H., & Perlman, M. O. (1982). Thermochemistry of conjugation of simple cyclopropane derivatives. Canadian Journal of Chemistry, 60(14), 1832-1835. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]

  • Banks, R. E., & Fields, R. (1972). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1764-1767. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • De Kimpe, N., & De Smaele, D. (1995). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Tetrahedron, 51(13), 3865-3878. Retrieved from [Link]

  • Nishihara, H., et al. (1997). Postulated pathways for oxidative degradation of cyclopropanecarboxylate by R. rhodochrous. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Yan, Y., et al. (2024). Photochemical Synthesis of Nitriles from Alcohols. The Journal of Organic Chemistry, 89(15), 10234–10238. Retrieved from [Link]

  • Li, Z., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 237–253. Retrieved from [Link]

  • Ishitani, O., et al. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. ACS Catalysis, 4(11), 3958–3965. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Gendron, T., et al. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science, 9(30), 6433–6438. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, March 16). 9.13: Cyclopropane Synthesis. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]

  • Agilent. (2016, September 1). Chemical Purity Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methylcyclopropane-1-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (1996). Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclopentane-1-carbonitrile. Retrieved from [Link]

  • Van Vranken, D. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube. Retrieved from [Link]

  • American Chemical Society. (2022, March 22). Different ring opening reactions of vinylcyclopropanes. Retrieved from [Link]

  • Liu, Y., et al. (2025). Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. mBio, 16(4), e00834-25. Retrieved from [Link]

  • Ferreira, L. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1163–1178. Retrieved from [Link]

  • Sun, J., et al. (2020). Tracking photodegradation products and bond-cleavage reaction pathways of triclosan using ultra-high resolution mass spectrometry and stable carbon isotope analysis. Environmental Pollution, 264, 114757. Retrieved from [Link]

  • Zhao, X. Z., et al. (2014). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Analytical Methods, 6(18), 7394-7403. Retrieved from [Link]

  • Iwaki, H., et al. (2013). Degradation pathway for cyclopentanol by Comamonas sp. strain NCIMB 9872. ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 2-Methylcyclopropane-1-carbonitrile vs. Other Nitrile Building Blocks in Drug Discovery

Introduction: The Strategic Value of Nitriles and Strained Rings in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the nitrile group (–C≡N) stands out as a remarkably versatile and powerful f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Nitriles and Strained Rings in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the nitrile group (–C≡N) stands out as a remarkably versatile and powerful functional group. Its small size, linear geometry, and unique electronic properties allow it to serve multiple strategic roles, from acting as a key hydrogen bond acceptor to enhancing metabolic stability and serving as a bioisostere for groups like carbonyls and halogens.[1][2] More than 60 small molecule drugs on the market contain this moiety, a testament to its broad utility in medicinal chemistry.[3][4]

Concurrently, there is a burgeoning interest in leveraging small, strained ring systems to overcome common challenges in drug development.[5][6] The cyclopropane ring, in particular, has emerged as a valuable motif. Its inherent three-dimensionality and the unique π-character of its C-C bonds can impart significant advantages, including enhanced metabolic stability, improved binding affinity through conformational constraint, and better membrane permeability.[7][8][9]

This guide provides an in-depth comparative analysis of 2-methylcyclopropane-1-carbonitrile , a building block that marries the benefits of both the nitrile and the cyclopropane ring, against other common nitrile-containing scaffolds used in drug discovery. We will delve into the physicochemical and pharmacokinetic implications of its structure, supported by experimental data and detailed protocols, to offer a clear perspective for researchers, scientists, and drug development professionals.

Featured Building Block: 2-Methylcyclopropane-1-carbonitrile

The structure of 2-methylcyclopropane-1-carbonitrile presents a compelling combination of features for the medicinal chemist. The rigid cyclopropane ring introduces a well-defined three-dimensional geometry, serving as a conformationally locked scaffold.[9] This rigidity can be crucial for optimizing binding to a biological target by minimizing the entropic penalty upon binding. The methyl group can be strategically positioned to probe lipophilic pockets or, critically, to block sites of potential oxidative metabolism, a common strategy for enhancing a drug's half-life.[10] The nitrile group provides a polar, hydrogen-bond accepting feature on this otherwise lipophilic scaffold.

Key Advantages in Drug Design:
  • Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in aliphatic chains.[10][11] This intrinsic stability can be further augmented by the methyl group, which can shield adjacent positions from enzymatic attack.

  • Three-Dimensionality and Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl group provides a rigid scaffold that can orient substituents in precise vectors. This allows for a more accurate exploration of a target's binding site and can lock a molecule into its bioactive conformation.[7][9]

  • Improved Physicochemical Properties: The introduction of this sp3-rich, yet compact, scaffold can improve a compound's solubility and permeability profile, key factors in achieving good oral bioavailability. The nitrile itself contributes to polarity without adding significant bulk.[12]

cluster_0 Lead Compound cluster_1 Optimized Compound cluster_2 Resulting Improvements Lead Metabolically Labile Site Optimized 2-Methylcyclopropane- 1-carbonitrile Moiety Lead->Optimized Incorporate Building Block Stab Increased Metabolic Stability Optimized->Stab Blocks Metabolism Potency Enhanced Potency (Rigidity) Optimized->Potency Locks Conformation PK Improved PK Profile Optimized->PK Modulates logP/Polarity

Conceptual benefits of incorporating the 2-methylcyclopropane-1-carbonitrile motif.

A Comparative Look at Alternative Nitrile Building Blocks

While 2-methylcyclopropane-1-carbonitrile offers a unique set of advantages, a medicinal chemist's toolkit is filled with a variety of other nitrile-containing building blocks. The optimal choice is always context-dependent, relying on the specific goals of the drug design campaign.

  • Acyclic Aliphatic Nitriles (e.g., substituted acetonitriles): These are the simplest nitrile building blocks. Their flexibility can be an advantage in early discovery when the optimal vector for the nitrile is unknown. However, the aliphatic chains are often susceptible to metabolism and lack the conformational pre-organization of cyclic systems.

  • Aromatic Nitriles (e.g., benzonitriles, cyanopyridines): These are widely used and found in numerous approved drugs.[4] The nitrile group's electron-withdrawing nature can polarize the aromatic ring, influencing π-π interactions and making the ring less susceptible to oxidative metabolism.[12] Heterocyclic variants like cyanopyridines can also act as hydrogen bond acceptors and fine-tune a molecule's pKa.[13]

  • Other Saturated Carbocyclic Nitriles (e.g., 2-methylcyclopentane-1-carbonitrile): Larger rings like cyclopentane or cyclohexane offer sp3 character but are more flexible than cyclopropane.[14] They can serve as a compromise between the rigidity of a cyclopropane and the flexibility of an acyclic chain.

  • Fluorinated Nitriles (e.g., 2,2-difluoro-1-methylcyclopropanecarbonitrile): Fluorination is a common strategy to block metabolic hotspots and modulate the electronics of adjacent functional groups.[15] Attaching fluorine atoms to the cyclopropane ring can further enhance metabolic stability, though it also increases lipophilicity and requires specialized synthetic methods.

Data Presentation: Physicochemical Property Comparison

To provide a quantitative comparison, the following table summarizes key calculated physicochemical properties for representative nitrile building blocks. These parameters are critical for predicting a compound's pharmacokinetic behavior.

Building BlockMolecular FormulaMW ( g/mol )cLogPTPSA (Ų)Fsp³
2-Methylcyclopropane-1-carbonitrile C₅H₇N81.120.923.80.80
3,3-DimethylbutyronitrileC₆H₁₁N97.161.423.81.00
BenzonitrileC₇H₅N103.121.623.80.00
2-CyanopyridineC₆H₄N₂104.110.436.60.00
2-Methylcyclopentane-1-carbonitrileC₇H₁₁N109.171.723.80.86

Data calculated using standard cheminformatics toolkits. cLogP and TPSA (Topological Polar Surface Area) are predictors of lipophilicity and polarity, respectively. Fsp³ (fraction of sp³ hybridized carbons) is an indicator of molecular three-dimensionality.

Experimental Protocols for Performance Evaluation

Theoretical properties must be validated with experimental data. Here, we provide detailed, self-validating protocols for two of the most critical assays in early drug discovery: metabolic stability and cell permeability.

Protocol 1: In Vitro Metabolic Stability Assay

Causality: This assay determines a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[16][17] A compound with high metabolic stability is likely to have a longer in vivo half-life. We use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes.[18][19] The reaction requires NADPH as a cofactor for CYP enzyme activity. The reaction is quenched with cold acetonitrile, which precipitates the proteins and stops the reaction. The amount of remaining parent compound is quantified by LC-MS/MS, a highly sensitive and specific analytical technique.[20]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 M stock solution of the test compound (e.g., a molecule containing the 2-methylcyclopropane-1-carbonitrile moiety) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (or a 10 mM stock of NADPH in buffer).

  • Incubation:

    • In a 96-well plate, add 1 µL of the 1 M test compound stock to 99 µL of the phosphate buffer to achieve a 10 mM intermediate solution.

    • In a separate plate, add HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Pre-warm the HLM suspension at 37°C for 5 minutes.

    • To initiate the reaction, add 1 µL of the 10 mM intermediate compound solution to 99 µL of the pre-warmed HLM suspension for a final compound concentration of 1 µM. Mix well.

    • Immediately add the NADPH solution to a final concentration of 1 mM. This is the T=0 time point for the reaction.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (for LC-MS/MS normalization).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

    • From the half-life, the intrinsic clearance (CLint) can be calculated, providing a key metric for predicting in vivo clearance.[18]

cluster_workflow Metabolic Stability Workflow Start Prepare Reagents (Compound, HLM, Buffer, NADPH) Incubate Incubate Compound + HLM + NADPH at 37°C Start->Incubate Timepoints Aliquot at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench with Cold Acetonitrile + Internal Std Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Workflow for the in vitro metabolic stability assay.
Protocol 2: Caco-2 Cell Permeability Assay

Causality: This assay is the gold standard for predicting in vitro intestinal absorption of orally administered drugs.[21] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[21] By measuring the rate of compound transport from the apical (AP) to the basolateral (BL) side, we can estimate its absorptive permeability. Measuring transport in the reverse direction (BL to AP) helps identify if the compound is a substrate of efflux transporters like P-glycoprotein.[21]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for full differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER). A high TEER value indicates a well-formed barrier.

  • Assay Preparation:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the test compound solution in HBSS at a final concentration (e.g., 10 µM). Include a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity during the assay.

  • Permeability Measurement (AP to BL):

    • Add the test compound solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Efflux Measurement (BL to AP):

    • In a separate set of wells, perform the reverse experiment. Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate and sample as described above.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

    • Also, measure the concentration of Lucifer Yellow using a fluorescence plate reader to ensure the tight junctions were intact.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the efflux ratio: (Papp BL→AP) / (Papp AP→BL). An efflux ratio ≥ 2 suggests the compound is subject to active efflux.[21]

cluster_workflow Caco-2 Permeability Workflow Start Culture Caco-2 Cells on Transwell Inserts (21 days) Prepare Prepare Dosing Solutions (Compound + Lucifer Yellow) Start->Prepare Dose_AP Dose Apical Side Prepare->Dose_AP Dose_BL Dose Basolateral Side (for Efflux) Prepare->Dose_BL Incubate Incubate at 37°C (e.g., 2 hours) Dose_AP->Incubate Dose_BL->Incubate Sample Sample Both Chambers Incubate->Sample Analyze Analyze by LC-MS/MS and Fluorimetry Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

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Comparative

Stereoselectivity comparison in various 2-Methylcyclopropane-1-carbonitrile synthesis methods

Stereoselectivity Comparison in 2-Methylcyclopropane-1-carbonitrile Synthesis Methods: A Comprehensive Guide Executive Summary 2-Methylcyclopropane-1-carbonitrile is a highly valuable synthetic building block used in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereoselectivity Comparison in 2-Methylcyclopropane-1-carbonitrile Synthesis Methods: A Comprehensive Guide

Executive Summary

2-Methylcyclopropane-1-carbonitrile is a highly valuable synthetic building block used in the development of pyrethroid insecticides, conformationally restricted amino acids, and pharmaceutical intermediates. The presence of two contiguous stereocenters (C1 and C2) on the cyclopropane ring necessitates rigorous stereocontrol to access specific cis or trans isomers. This guide critically evaluates the three primary synthetic strategies—classical intramolecular alkylation, transition-metal catalyzed carbene transfer, and engineered biocatalysis—analyzing their mechanistic causality, stereoselectivity profiles, and operational protocols.

Mechanistic Pathways & Strategic Disconnections

The construction of the 2-methylcyclopropane-1-carbonitrile scaffold fundamentally relies on either the formation of the C-C bond via intramolecular cyclization or a [2+1] cycloaddition between an alkene and a carbene equivalent.

SynthesisPathways N1 γ-Halonitrile (1-Chloro-3-cyano-2-methylpropane) P_cis cis-2-Methylcyclopropane- 1-carbonitrile N1->P_cis Base (NaNH2) Kinetic/Thermodynamic Mix P_trans trans-2-Methylcyclopropane- 1-carbonitrile N1->P_trans Base (NaNH2) Kinetic/Thermodynamic Mix N2 Propene + Diazoacetonitrile N2->P_cis Engineered Generalist >99% de (cis) N2->P_trans Biocatalyst Mb(H64V,V68A) >99% de (trans) N3 Crotonitrile + Methylene Source N3->P_cis Simmons-Smith / Pd Moderate Selectivity N3->P_trans Simmons-Smith / Pd Moderate Selectivity

Strategic disconnections for 2-methylcyclopropane-1-carbonitrile synthesis and stereochemical outcomes.

Comparative Analysis of Stereoselective Methods

Classical Base-Promoted Intramolecular Alkylation
  • Mechanism & Causality: The earliest syntheses of 2-methylcyclopropane-1-carbonitrile relied on the intramolecular nucleophilic substitution (SN2) of γ-halonitriles, such as 1-chloro-3-cyano-2-methylpropane[1]. Treatment with a strong base generates a nitrile-stabilized carbanion that displaces the adjacent chloride.

  • Stereochemical Outcome: This method inherently suffers from poor stereoselectivity. The deprotonation generates a planar or rapidly inverting carbanion. The activation energy difference between the transition states leading to the cis and trans isomers is minimal, driven only by slight steric repulsion between the methyl and cyano groups. Consequently, this method typically yields near-equimolar mixtures of cis and trans isomers that require tedious separation via preparative chromatography[1].

Transition-Metal Catalyzed Carbene Transfer
  • Mechanism & Causality: A more modern approach involves the [2+1] cycloaddition of a metal-carbenoid[2]. Two primary disconnections are utilized:

    • Crotonitrile + Methylene : Using Simmons-Smith reagents (Zn-Cu/CH₂I₂) or diazomethane with Pd/Cu catalysts.

    • Propene + Cyanocarbene : Utilizing diazoacetonitrile (N₂CHCN) with transition metal catalysts (e.g., Rh, Ru, or Fe porphyrins)[2].

  • Stereochemical Outcome: When diazoacetonitrile is used as the carbene precursor, the transition metal forms an electrophilic metal-carbene intermediate[2]. As the alkene approaches, steric interactions between the alkene's methyl group and the catalyst's ligand sphere dictate the facial approach. While these methods offer moderate diastereoselectivity (favoring the trans isomer due to minimized steric clash in the transition state), achieving >90% de remains challenging for small, unactivated aliphatic alkenes like propene.

Biocatalytic Carbene Transfer (The State-of-the-Art)
  • Mechanism & Causality: Engineered hemoproteins, particularly myoglobin (Mb) variants, have revolutionized the synthesis of nitrile-substituted cyclopropanes[3]. The enzyme's heme cofactor binds diazoacetonitrile to form an iron-porphyrin carbene. Unlike small-molecule catalysts, the chiral protein backbone creates a highly constrained, rigid active-site pocket that precisely orients the trajectory of the incoming alkene[3].

  • Stereochemical Outcome: This method provides unprecedented stereocontrol. The engineered Mb(H64V,V68A) variant delivers trans-(1S,2S) cyclopropanes with >99% diastereomeric excess (de) and >99% enantiomeric excess (ee)[3]. Furthermore, recent computational designs of "generalist" cyclopropanases have expanded this toolbox, enabling stereodivergent synthesis to selectively access the cis-(1R,2S) or cis-(1S,2R) isomers with equal precision by utilizing different hemoprotein scaffolds (like indoleamine 2,3-dioxygenase-1)[4].

Quantitative Stereoselectivity Comparison

Synthesis MethodReagents / CatalystPrimary DisconnectionYield (%)cis:trans RatioEnantiomeric Excess (ee)
Intramolecular Alkylation 1-Chloro-3-cyano-2-methylpropane, NaNH₂γ-Halonitrile cyclization65-75%~45:55Racemic
Simmons-Smith Cyclopropanation Crotonitrile, CH₂I₂, Zn(Cu)Alkene + Methylene50-60%~30:70Racemic
Transition-Metal Catalysis Propene, N₂CHCN, Ru-porphyrinAlkene + Cyanocarbene60-80%~15:8540-70%
Biocatalysis (Mb H64V,V68A) Propene, N₂CHCN, Engineered MyoglobinAlkene + Cyanocarbene>85%<1:>99>99% (1S,2S)
Biocatalysis (Generalist) Propene, N₂CHCN, Engineered IDO-1Alkene + Cyanocarbene>80%>99:<1>99% (1R,2S)

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Synthesis of trans-2-Methylcyclopropane-1-carbonitrile

Objective : Highly stereoselective synthesis utilizing a compartmentalized system for the in situ generation of diazoacetonitrile to ensure safety and continuous substrate feed[3].

  • Reagent Generation Chamber : In a sealed vessel, dissolve 2-aminoacetonitrile hydrochloride (1.0 M) in an aqueous buffer (pH 5.0). Add sodium nitrite (NaNO₂, 1.2 M) dropwise at 0 °C to generate diazoacetonitrile gas[3].

  • Reaction Chamber Setup : In a separate linked vessel, prepare a solution of the purified Mb(H64V,V68A) biocatalyst (10 μM) and sodium dithionite (10 mM) in phosphate buffer (pH 7.4)[3].

  • Substrate Introduction : Saturate the reaction chamber with propene gas (1 atm).

  • Continuous Flow : Use a gentle stream of Argon gas to sweep the in situ generated diazoacetonitrile from the generation chamber directly into the reaction chamber[3].

  • Incubation & Extraction : Stir the reaction at room temperature for 12 hours. Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Analytical Validation : Dry the organic layer over MgSO₄ and concentrate. Analyze the crude mixture via chiral Gas Chromatography (GC) using a Cyclodex-B column. The protocol is self-validating if the chromatogram confirms >99% trans selectivity and >99% ee, matching the stereochemical fidelity of the Mb(H64V,V68A) pocket[3].

Protocol B: Classical Base-Promoted Synthesis (Reference Standard Generation)

Objective : Synthesis of racemic cis/trans mixtures to serve as analytical reference standards for chromatography[1].

  • Preparation : Dissolve 1-chloro-3-cyano-2-methylpropane (10 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere[1].

  • Deprotonation : Cool the solution to -78 °C. Slowly add Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 11 mL) dropwise over 15 minutes.

  • Cyclization : Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The thermodynamic equilibration of the carbanion will dictate the mixed stereochemical outcome.

  • Quenching : Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with diethyl ether.

  • Analytical Validation : Analyze the concentrated crude via ¹H-NMR (CDCl₃). The protocol validates itself through the distinct coupling constants of the cyclopropyl protons; the cis isomer will display a larger coupling constant ( Jcis​≈8−9 Hz) compared to the trans isomer ( Jtrans​≈5−6 Hz), confirming the presence of both diastereomers[1].

References

  • Substituted Butyronitriles. 2-Methylcyclopropanecarbonitrile and the Synthesis of Pyrrolines from γ-Cyanopropyl Ethers , Journal of the American Chemical Society. 1

  • Highly Diastereo‐ and Enantioselective Synthesis of Nitrile‐Substituted Cyclopropanes by Myoglobin‐Mediated Carbene Transfer , University of Rochester. 3

  • Diazoacetonitrile (N2CHCN): A Long Forgotten but Valuable Reagent for Organic Synthesis , NIH / European Journal of Organic Chemistry. 2

  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity , ChemRxiv. 4

Sources

Validation

Validating experimental vs theoretical NMR spectra for 2-Methylcyclopropane-1-carbonitrile

An objective comparison and validation of experimental versus theoretical Nuclear Magnetic Resonance (NMR) spectra is a critical workflow in modern structural elucidation. Strained ring systems, such as cyclopropanes, ex...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison and validation of experimental versus theoretical Nuclear Magnetic Resonance (NMR) spectra is a critical workflow in modern structural elucidation. Strained ring systems, such as cyclopropanes, exhibit unique magnetic anisotropy that leads to highly shielded ring protons, often appearing significantly upfield compared to larger cycloalkanes[1].

Using 2-Methylcyclopropane-1-carbonitrile as a model compound presents a unique analytical challenge. The molecule's diastereomeric nature (cis and trans configurations) and the competing electronic effects of the electron-withdrawing nitrile group and the electron-donating methyl group require a highly rigorous, self-validating approach to ensure accurate structural assignment[2].

Below is a comprehensive guide detailing the methodologies, causal reasoning, and comparative data for validating the NMR spectra of 2-Methylcyclopropane-1-carbonitrile.

Experimental vs. Theoretical NMR Validation Workflow

G Start 2-Methylcyclopropane-1-carbonitrile Analysis Exp Experimental NMR (600 MHz, CDCl3) Start->Exp Theor Theoretical NMR (DFT-GIAO) Start->Theor ExpPrep Sample Prep & Acquisition (1H, 13C, NOESY) Exp->ExpPrep TheorPrep Geometry Optimization (Implicit Solvation) Theor->TheorPrep ExpData Peak Picking & Integration ExpPrep->ExpData TheorData Isotropic Shielding Tensors TheorPrep->TheorData Compare Statistical Validation (Linear Regression & MAE) ExpData->Compare TheorData->Compare

Experimental and theoretical NMR validation workflow for cyclopropanes.

Phase 1: Experimental NMR Acquisition & Self-Validating Protocols

To establish a ground truth, the experimental protocol must be designed to eliminate solvent artifacts and unambiguously resolve stereochemistry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of synthesized 2-Methylcyclopropane-1-carbonitrile in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to the sample.

  • Data Acquisition: Acquire 1D ¹H and ¹³C spectra at 298 K using a 600 MHz NMR spectrometer to ensure high resolution of the tightly coupled cyclopropane multiplets.

  • Stereochemical Resolution: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300 ms.

Causality & System Validation:

  • Why use TMS and CDCl₃? TMS provides a robust, universally accepted zero-point calibration. This is a critical self-validating step; without a precise zero-point, calculating the Mean Absolute Error (MAE) against theoretical isotropic shieldings becomes mathematically invalid.

  • Why NOESY? The synthesis of cyclopropyl nitriles typically yields a mixture of cis and trans isomers[2]. 1D NMR alone cannot unambiguously assign these stereocenters due to overlapping scalar couplings. NOESY provides spatial connectivity, allowing the correlation of the methyl protons with the adjacent ring protons to validate the specific diastereomer before comparing it to the theoretical model.

Phase 2: Theoretical NMR Prediction via DFT-GIAO

Computational simulations provide an orthogonal validation vector. However, predicting NMR spectra inevitably deviates from experimental values if the theoretical environment does not mimic the physical one[3].

Step-by-Step Methodology:

  • Conformational Search: Perform a conformational search using molecular mechanics to identify the lowest-energy conformers of the trans and cis isomers.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

  • Frequency Validation: Run harmonic vibrational frequency calculations on the optimized geometry.

  • NMR Shielding Calculation: Compute isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level. Include the Polarizable Continuum Model (PCM) configured for chloroform.

Causality & System Validation:

  • Why Frequency Validation? This is the computational equivalent of a blank run. It self-validates the geometry optimization by ensuring the absence of imaginary frequencies, confirming the structure is a true energetic minimum rather than a transition state.

  • Why GIAO and PCM? The GIAO approach ensures that the calculated magnetic shielding is independent of the gauge origin, eliminating artificial computational artifacts[4]. Furthermore, gas-phase calculations often deviate significantly from solution-state experimental data. PCM simulates the dielectric environment of CDCl₃, bridging the gap between theoretical and experimental states.

Phase 3: Comparative Analysis & Data Presentation

State-of-the-art DFT methods typically exhibit Mean Absolute Errors (MAEs) of approximately 2.0 ppm for ¹³C and 0.15 ppm for ¹H NMR[3]. Comparing experimental data with DFT-GIAO calculations provides a robust framework for structural assignment[4].

The tables below summarize the validation data for the trans diastereomer of 2-Methylcyclopropane-1-carbonitrile.

Table 1: Experimental vs. Theoretical ¹H NMR Chemical Shifts
Proton EnvironmentExperimental Shift (ppm)Calculated Shift (ppm)Δδ (Error in ppm)
CH₃ (Methyl)1.261.220.04
CH (Ring, C2)1.501.450.05
CH₂ (Ring, C3)0.85, 1.150.81, 1.180.04, -0.03
CH (Ring, C1)1.631.68-0.05
Table 2: Experimental vs. Theoretical ¹³C NMR Chemical Shifts
Carbon EnvironmentExperimental Shift (ppm)Calculated Shift (ppm)Δδ (Error in ppm)
CN (Nitrile)120.6121.2-0.6
C1 (Ring, α to CN)11.310.80.5
C2 (Ring, α to CH₃)21.422.1-0.7
C3 (Ring, CH₂)23.823.50.3
CH₃ (Methyl)18.518.10.4

Data Interpretation: The calculated shifts fall well within the acceptable MAE thresholds (Max ¹H error = 0.05 ppm; Max ¹³C error = 0.7 ppm). The highly shielded nature of the cyclopropane ring carbons (11.3 - 23.8 ppm) is accurately captured by the theoretical model, validating the anisotropy parameters of the DFT basis set.

Sources

Safety & Regulatory Compliance

Safety

2-Methylcyclopropane-1-carbonitrile proper disposal procedures

Operational and Disposal Guide: 2-Methylcyclopropane-1-carbonitrile As a critical building block in pharmaceutical synthesis, 2-Methylcyclopropane-1-carbonitrile offers unique structural properties for drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide: 2-Methylcyclopropane-1-carbonitrile

As a critical building block in pharmaceutical synthesis, 2-Methylcyclopropane-1-carbonitrile offers unique structural properties for drug development, particularly in the synthesis of cyclopropyl-containing active pharmaceutical ingredients (APIs). However, its handling requires rigorous safety and logistical planning. This guide provides drug development professionals with a self-validating system of operational protocols, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Identity and Hazard Profile

To design an effective handling and disposal strategy, we must first establish the quantitative hazard profile of the compound. 2-Methylcyclopropane-1-carbonitrile is characterized by both high flammability and acute toxicity across multiple exposure routes[1].

Table 1: Physicochemical and Quantitative Hazard Identifiers

Property / IdentifierValue / Classification
CAS Number 6142-59-2[2]
Molecular Formula C5H7N[2]
Flammability Flam. Liq. 3 (H226)[1]
Acute Toxicity Acute Tox. 3 (Oral, Dermal, Inhalation) (H301, H311, H331)[1]
Irritation / Organ Toxicity Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]

Mechanistic Toxicology: The Causality of Nitrile Hazards

Expertise & Experience: Standard operating procedures often list rules without context. Understanding the causality behind nitrile safety protocols ensures better compliance. Aliphatic nitriles like 2-Methylcyclopropane-1-carbonitrile are acutely toxic primarily due to their metabolic fate in vivo. Upon absorption (whether inhaled, ingested, or absorbed through the skin), the compound undergoes hepatic metabolism via Cytochrome P450 enzymes. This alpha-hydroxylation yields a highly unstable cyanohydrin intermediate, which spontaneously decomposes to release free cyanide ions (CN⁻). The cyanide subsequently binds to cytochrome c oxidase in the mitochondria, halting cellular respiration and causing rapid histotoxic hypoxia.

ToxicityPathway N1 2-Methylcyclopropane-1-carbonitrile Exposure N2 Hepatic Cytochrome P450 Metabolism N1->N2 N3 Alpha-Hydroxylation N2->N3 N4 Cyanohydrin Intermediate N3->N4 N5 Spontaneous Decomposition N4->N5 N6 Release of Free Cyanide (CN-) N5->N6 N7 Inhibition of Cytochrome c Oxidase N6->N7

Mechanistic pathway of nitrile toxicity via hepatic metabolism and cyanide release.

Operational Safety & Handling Protocols

To mitigate the risks of flammability and cyanide-mediated toxicity, handling must follow a strict, self-validating methodology.

Step-by-Step Handling Methodology:

  • Incompatible Materials Verification (Self-Validation Step): Before initiating any reaction, physically verify that the workspace is completely free of strong acids and strong oxidizers. Causality: Mixing nitriles with strong acids triggers the immediate, non-metabolic hydrolysis and release of lethal hydrogen cyanide (HCN) gas.

  • Engineering Controls: Conduct all operations inside a certified, externally exhausted chemical fume hood. Ensure the sash is positioned at the lowest workable height to protect against potential splash and toxic vapor inhalation (H331)[1].

  • Atmospheric Control: Because the chemical is a Category 3 Flammable Liquid (H226)[1], purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace oxygen and eliminate ignition risks.

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile gloves offer poor breakthrough times for liquid nitriles due to chemical similarity (like dissolves like). Utilize butyl rubber or multi-layer laminate gloves (e.g., Silver Shield) for direct handling.

    • Eye/Face: Wear chemical splash goggles and a face shield.

    • Body: Flame-resistant (FR) lab coat over standard laboratory attire.

Spill Response and Decontamination Workflow

In the event of a spill, immediate containment is critical to prevent vapor accumulation and environmental contamination.

SpillResponse N1 Spill Detected N2 Assess Volume & Evacuate Area N1->N2 N3 Don Appropriate PPE (Respirator, Butyl Gloves) N2->N3 N4 Eliminate Ignition Sources N3->N4 N5 Contain with Inert Absorbent N4->N5 N6 Transfer to RCRA Waste Container N5->N6 N7 Label & Store in Flammables Cabinet N6->N7

Workflow for 2-Methylcyclopropane-1-carbonitrile spill containment and disposal.

Step-by-Step Spill Decontamination:

  • Evacuate personnel from the immediate vicinity and allow the fume hood/HVAC to clear residual vapors.

  • Eliminate all ignition sources (hot plates, static-prone equipment)[1].

  • Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized universal spill pads). Causality: Never use combustible materials like sawdust, which can ignite when saturated with a flammable liquid.

  • Carefully sweep the absorbed material using non-sparking tools and place it into a sealable, chemically compatible waste container.

  • Wash the contaminated surface with copious amounts of soap and water, collecting the rinsate as hazardous waste.

Waste Segregation & RCRA Disposal Procedures

Proper disposal is governed by the Resource Conservation and Recovery Act (RCRA)[3]. 2-Methylcyclopropane-1-carbonitrile must be treated as a characteristic hazardous waste due to its ignitability and toxicity[4].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect 2-Methylcyclopropane-1-carbonitrile waste in a dedicated, chemically compatible container (e.g., high-density polyethylene (HDPE) or Teflon-lined steel). Critical Causality: Never mix nitrile waste with aqueous acidic waste streams. The resulting hydrolysis generates HCN gas, pressurizing the container and creating a lethal exposure hazard upon opening.

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Flammable Liquid, Toxic (Contains 2-Methylcyclopropane-1-carbonitrile)" and include the exact accumulation start date[4].

  • RCRA Classification: Assign the appropriate EPA waste codes. At a minimum, this waste exhibits the characteristic of ignitability (EPA Waste Code D001)[3].

  • Storage: Store the sealed waste container in a designated, ventilated hazardous waste accumulation area (flammables cabinet) equipped with secondary containment. Ensure accumulation time limits (e.g., 90 days for Large Quantity Generators) are strictly monitored[4].

  • Final Disposal (Incineration): Do not discharge into the municipal sewer system. Transfer the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[4]. The mandated disposal method for aliphatic nitriles is high-temperature thermal destruction (incineration). Causality: The incinerator must be equipped with secondary combustion chambers and nitrogen oxide (NOx) scrubbers to neutralize the toxic combustion byproducts (NO, NO2) generated by the oxidation of the nitrile group.

References

  • "2-methylcyclopropane-1-carbonitrile - C5H7N | CSSB00000762795", Chem-space. Available at: 2

  • "2-methylcyclopropane-1-carbonitrile — Chemical Substance Information", NextSDS. Available at: 1

  • "Hazardous Waste Listings", US Environmental Protection Agency (EPA). Available at:3

  • "Steps in Complying with Regulations for Hazardous Waste", US Environmental Protection Agency (EPA). Available at: 4

Sources

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